Methotrexate monohydrate
Description
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217789 | |
| Record name | Methotrexate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-93-3, 133073-73-1 | |
| Record name | Methotrexate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L(+)-Amethopterin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methotrexate Monohydrate: A Deep Dive into its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a folate analog, remains a cornerstone of chemotherapy for a variety of malignancies, including acute lymphoblastic leukemia, non-Hodgkin lymphoma, and osteosarcoma.[1] Its efficacy stems from its multifaceted mechanism of action, primarily centered on the disruption of nucleotide biosynthesis, leading to the inhibition of DNA and RNA synthesis and subsequent cell death. This technical guide provides an in-depth exploration of the molecular pathways through which methotrexate exerts its cytotoxic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Cellular Uptake and Polyglutamylation: Enhancing Intracellular Retention and Efficacy
The journey of methotrexate into the cancer cell and its subsequent metabolic activation are critical determinants of its therapeutic effect.
1.1. Transport into the Cell
At physiological concentrations (below 20µM), methotrexate primarily enters cancer cells via the reduced folate carrier (SLC19A1).[1] The expression levels of this transporter can significantly influence a cell's sensitivity to the drug. Conversely, various ABC transporters mediate the efflux of methotrexate, and their overexpression is a known mechanism of drug resistance.[1]
1.2. Intracellular Activation through Polyglutamylation
Once inside the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1] This process involves the addition of glutamate residues to the methotrexate molecule.[1] Polyglutamylation is a crucial step for several reasons:
-
Increased Intracellular Retention: MTXPGs are larger and more negatively charged than methotrexate, which significantly impairs their efflux from the cell, leading to prolonged intracellular drug exposure.[2]
-
Enhanced Enzyme Inhibition: MTXPGs are more potent inhibitors of key enzymes in the folate pathway compared to methotrexate monohydrate.[1][3]
The breakdown of MTXPGs back to methotrexate is catalyzed by the lysosomal enzyme gamma-glutamyl hydrolase (GGH).[1] The balance between FPGS and GGH activity is a critical factor in determining the intracellular concentration and therapeutic efficacy of methotrexate.
The Core Mechanism: Inhibition of Dihydrofolate Reductase and Disruption of Folate Metabolism
The principal target of methotrexate is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][4]
2.1. Competitive Inhibition of DHFR
Methotrexate is a potent competitive inhibitor of DHFR, with an affinity approximately 1000-fold higher than that of its natural substrate, dihydrofolate (DHF).[4] By binding to DHFR, methotrexate prevents the conversion of DHF to tetrahydrofolate (THF).[1][4] THF is a vital one-carbon donor required for the de novo synthesis of purine nucleotides and thymidylate.[4][5]
The inhibition of DHFR by methotrexate is a complex process involving multiple steps and conformational changes in the enzyme.[5] The binding is characterized as slow and tight, contributing to its potent inhibitory effect.[6]
Quantitative Data: DHFR Inhibition
| Parameter | Value | Enzyme Source | Reference |
| Ki for Methotrexate | 3.4 pM | Recombinant Human DHFR | [6][7] |
| Ki for Methotrexate Polyglutamate (4 additional glutamates) | 1.4 pM | Recombinant Human DHFR | [7] |
| Ki for 7-Hydroxy-Methotrexate | 8.9 nM | Recombinant Human DHFR | [7] |
| kon (association rate constant) | 1.0 x 10⁸ M⁻¹s⁻¹ | Recombinant Human DHFR with NADPH | [7] |
| koff (dissociation rate constant) | 0.56 min⁻¹ | Neisseria gonorrhoeae DHFR at 30°C | [8] |
Downstream Effects: Inhibition of Nucleotide Synthesis
The depletion of THF pools resulting from DHFR inhibition has profound consequences for nucleotide biosynthesis, ultimately halting DNA and RNA synthesis.
3.1. Inhibition of Purine Synthesis
THF derivatives are essential for two key steps in the de novo purine synthesis pathway. Methotrexate polyglutamates directly inhibit two enzymes in this pathway:
-
Glycinamide ribonucleotide formyltransferase (GART) [1]
-
5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC) [1][3]
Inhibition of these enzymes leads to a decrease in the synthesis of inosine monophosphate (IMP), the precursor for both adenine and guanine nucleotides.[9][10]
3.2. Inhibition of Pyrimidine Synthesis
The synthesis of thymidylate, a crucial component of DNA, is also dependent on THF. Specifically, 5,10-methylenetetrahydrofolate is the methyl donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TYMS).[11] The depletion of THF by methotrexate indirectly inhibits this critical step, leading to a "thymineless death" in rapidly dividing cancer cells.[3]
Experimental Data: Effects on Nucleotide Levels
| Cell Line | Methotrexate Concentration | Effect | Reference |
| MOLT-4 and KM-3 (human malignant lymphoblasts) | 0.2 µM | Complete inhibition of DNA synthesis | [12] |
| Human T-lymphocytes | 0.1 - 2.0 µM | Inhibition of de novo purine synthesis | [13] |
Induction of Apoptosis: The Ultimate Fate of the Cancer Cell
The metabolic stress induced by methotrexate ultimately triggers programmed cell death, or apoptosis, in cancer cells. This occurs through multiple interconnected pathways.
4.1. Intrinsic (Mitochondrial) Pathway
Methotrexate treatment can lead to the generation of reactive oxygen species (ROS).[14] Increased ROS levels can cause DNA damage and alter the mitochondrial membrane potential.[14] This leads to the release of cytochrome c from the mitochondria into the cytoplasm. The release of cytochrome c is regulated by the Bcl-2 family of proteins. Methotrexate has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting apoptosis.[14]
4.2. JNK Signaling Pathway
Methotrexate can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[15][16] Activation of JNK can lead to the induction of pro-apoptotic genes.[15] In some cancer cell lines, methotrexate-induced apoptosis is mediated by JNK-dependent activation of the pro-apoptotic protein BIM.[16]
Signaling Pathway Diagrams
Caption: Overview of Methotrexate's mechanism of action in a cancer cell.
Caption: Methotrexate-induced apoptosis signaling pathways.
Experimental Protocols
5.1. Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and general biochemical procedures.[17][18][19][20][21]
Objective: To determine the inhibitory effect of methotrexate on DHFR activity.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Recombinant human DHFR
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF) substrate solution
-
NADPH solution
-
Methotrexate solution (as inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR, DHF, NADPH, and methotrexate in DHFR Assay Buffer at desired concentrations.
-
Assay Setup:
-
Enzyme Control: Add DHFR Assay Buffer, DHFR enzyme solution, and NADPH solution to the wells.
-
Inhibitor Wells: Add DHFR Assay Buffer, DHFR enzyme solution, NADPH solution, and methotrexate solution at various concentrations.
-
Blank: Add DHFR Assay Buffer only.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each well.
-
Determine the percent inhibition for each methotrexate concentration relative to the enzyme control.
-
Plot percent inhibition versus methotrexate concentration and calculate the IC50 value.
-
5.2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after methotrexate treatment.
Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate solution
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of methotrexate for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Quantify the percentage of cells in each quadrant.
-
Mechanisms of Resistance
The development of resistance to methotrexate is a significant clinical challenge. The primary mechanisms of resistance include:
-
Impaired drug uptake: Decreased expression of the reduced folate carrier (SLC19A1).[22]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters.[22]
-
Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH).[23][24]
-
Alterations in DHFR: Overexpression of the DHFR gene or mutations in DHFR that decrease its affinity for methotrexate.[6][22]
Conclusion
This compound's anticancer activity is a result of a well-defined cascade of molecular events, initiated by its cellular uptake and culminating in the induction of apoptosis. Its primary mechanism involves the potent inhibition of dihydrofolate reductase, leading to the depletion of tetrahydrofolate and the subsequent disruption of purine and pyrimidine synthesis. The polyglutamylation of methotrexate is critical for its intracellular retention and enhanced inhibitory activity. A thorough understanding of these mechanisms, along with the pathways of resistance, is essential for the continued optimization of methotrexate-based chemotherapy and the development of novel strategies to overcome drug resistance.
References
- 1. ClinPGx [clinpgx.org]
- 2. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methotrexate-induced apoptosis in human ovarian adenocarcinoma SKOV-3 cells via ROS-mediated bax/bcl-2-cyt-c release cascading - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jhrlmc.com [jhrlmc.com]
- 17. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]
- 18. assaygenie.com [assaygenie.com]
- 19. assaygenie.com [assaygenie.com]
- 20. abcam.com [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Methotrexate Monohydrate for Research Applications
Introduction
Methotrexate (MTX), formerly known as amethopterin, is a cornerstone medication in pharmacology, widely utilized as a chemotherapy agent and an immunosuppressant.[1] It is an antimetabolite of the antifolate type, essential in treating a range of conditions from cancer—including breast cancer, leukemia, and lymphoma—to autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2] The efficacy and safety of methotrexate in these therapeutic applications are intrinsically linked to its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is critical for designing effective experimental protocols, developing novel formulations, and interpreting biological data.
This technical guide provides an in-depth overview of the core physicochemical properties of methotrexate monohydrate, detailed experimental methodologies for their assessment, and a visual representation of its key biological pathways.
Core Physicochemical Properties
This compound presents as a yellow to orange-brown crystalline powder.[3][4] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | [5] |
| Synonyms | Amethopterin, MTX | [1][6] |
| Molecular Formula | C₂₀H₂₂N₈O₅ · H₂O (or C₂₀H₂₄N₈O₆) | [5] |
| Molecular Weight | 472.5 g/mol | [5] |
| Anhydrous MW | 454.4 g/mol | [3] |
| Appearance | Yellow to orange-brown crystalline powder | [3][4] |
| Melting Point | 185-204 °C (decomposes) | [3][4][7] |
Solubility Profile
The solubility of methotrexate is highly dependent on the solvent and pH. It is generally characterized by low aqueous solubility, which is a critical consideration for formulation and in vitro assay development.
| Solvent | Solubility | Reference |
| Water | Insoluble / Practically Insoluble | [4][7][8][9] |
| PBS (pH 7.2) | ~1 mg/mL | [6] |
| Dilute Mineral Acids | Soluble | [8] |
| Dilute Alkali Hydroxides | Freely Soluble | [4][8][10] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [6] |
| Dimethylformamide (DMF) | ~14 mg/mL | [6] |
| Ethanol | Insoluble / Practically Insoluble | [4][8] |
| Chloroform | Insoluble / Practically Insoluble | [4][8] |
| Ether | Insoluble / Practically Insoluble | [4][8] |
Dissociation Constants (pKa)
Methotrexate is a polyprotic weak acid with several ionizable functional groups. Its charge state, and therefore its solubility and ability to cross cell membranes, is highly sensitive to pH. The reported pKa values can vary based on experimental conditions such as temperature and ionic strength.
| pKa Value | Corresponding Functional Group | Reference |
| 3.36 | α-carboxyl | [11] |
| 4.70 | γ-carboxyl | [11] |
| 5.71 | N(1) of the pteridine ring | [11] |
| 3.27, 4.72, 5.36 | Not explicitly assigned | [12] |
| 3.8, 4.8, 5.5 | Not explicitly assigned | [13] |
At physiological pH (~7.4), the carboxylic acid groups are deprotonated, rendering the molecule predominantly negatively charged.[11]
Stability and Storage
Proper handling and storage are crucial to prevent degradation of this compound. It exhibits sensitivity to pH and light.
| Condition | Stability Profile | Reference |
| pH | Most stable between pH 6 and 8. | [14] |
| Acidic Conditions | Susceptible to acid-catalyzed hydrolysis. | [15][16] |
| Alkaline Conditions | Can undergo alkaline hydrolysis. | [17] |
| Light Exposure | Photolabile, especially in dilute solutions. Should be protected from light. | [14][18] |
| In 0.9% NaCl | Stable for 28 days at 25°C (at 0.2 and 20 mg/mL). | [18] |
| In 5% Dextrose | Stable for 28 days at 20 mg/mL; stable for only 3 days at 0.2 mg/mL (at 25°C). | [18] |
Storage Recommendations:
-
Solid Form: Store as a powder at -20°C in a tightly sealed container, protected from light.[7][19]
-
Stock Solutions: Aqueous solutions are not recommended for storage for more than one day.[6] For longer-term storage, aliquots of solutions in organic solvents like DMSO can be kept at –20°C for about a month.[8]
Mechanism of Action and Associated Pathways
The therapeutic effects of methotrexate are mediated through its interaction with several key cellular pathways.
Antifolate Pathway and DNA Synthesis Inhibition
The primary mechanism of action for methotrexate in cancer therapy is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for regenerating tetrahydrofolate (THF), a coenzyme required for the de novo synthesis of thymidine and purines, which are essential building blocks for DNA replication.[1][20] By blocking this pathway, methotrexate arrests cells in the S phase of the cell cycle, leading to apoptosis.[2]
Caption: Methotrexate inhibits DHFR, disrupting DNA synthesis.
Intracellular Metabolism and Polyglutamylation
Upon entering a cell, primarily via the reduced folate carrier (RFC), methotrexate is metabolized into methotrexate polyglutamates (MTX-PGs).[20] This reaction is catalyzed by folylpolyglutamate synthetase (FPGS).[20][21] Polyglutamylation serves two key functions: it traps the drug intracellularly and significantly enhances its inhibitory potency against DHFR and other folate-dependent enzymes.[22][23] The process is reversible, with the enzyme gamma-glutamyl hydrolase (GGH) converting MTX-PGs back to methotrexate.[24]
Caption: Intracellular conversion of MTX to active MTX-PGs.
Anti-Inflammatory Adenosine Release Pathway
In the treatment of rheumatoid arthritis, a key mechanism involves the promotion of adenosine release.[25] MTX-PGs inhibit the enzyme AICAR transformylase (ATIC), leading to the intracellular accumulation of AICAR.[24][25] This accumulated AICAR, in turn, inhibits adenosine deaminase, an enzyme that breaks down adenosine. The result is an increase in both intracellular and extracellular levels of adenosine, which then binds to its cell surface receptors to exert potent anti-inflammatory effects.[25][26]
Caption: MTX's anti-inflammatory effect via adenosine release.
Experimental Protocols
Accurate determination of physicochemical properties requires robust experimental design. Below are outlines for key analytical procedures.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation at high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of methotrexate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~302 nm) or HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Determination of pKa (UV-Metric Titration)
This method leverages the change in the UV-Vis absorbance spectrum of methotrexate as its ionization state changes with pH.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then diluted with water) and then create a dilute aqueous solution of known concentration.
-
Titration: Place the solution in a thermostatted vessel and use an auto-titrator to incrementally add a standardized acid (e.g., 0.1 M HCl). After each addition, allow the pH to stabilize.
-
Spectral Acquisition: At each stable pH point, record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) using a spectrophotometer coupled to the titration vessel via fiber-optic probes.
-
Data Analysis: Use specialized software (e.g., SPECFIT) to perform a multi-wavelength, nonlinear regression analysis on the collected absorbance-pH data.[12] The software fits the data to a multi-protic acid equilibrium model to calculate the pKa values for each ionizable group.
Protocol 3: Stability Assessment in Solution (HPLC Method)
This protocol outlines a typical workflow to assess the chemical stability of methotrexate in a given formulation or solvent.
Caption: Experimental workflow for stability testing of MTX.
The physicochemical properties of this compound—its limited aqueous solubility, pH-dependent stability, and distinct pKa values—are defining characteristics that govern its behavior in both experimental and physiological systems. A thorough grasp of these properties is indispensable for researchers in pharmacology and drug development. The data and protocols presented in this guide offer a foundational resource for the accurate and effective use of this vital therapeutic agent in a research context.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methotrexate | 59-05-2 [chemicalbook.com]
- 5. This compound | C20H24N8O6 | CID 165528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Methotrexate = 98 HPLC, powder 133073-73-1 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Methotrexate CAS#: 59-05-2 [m.chemicalbook.com]
- 10. WO2020044114A2 - Methotrexate pharmaceutical composition - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. publications.ashp.org [publications.ashp.org]
- 15. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. メトトレキサート meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. search.library.albany.edu [search.library.albany.edu]
Methotrexate Monohydrate as a Dihydrofolate Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of methotrexate monohydrate, focusing on its core mechanism as a competitive inhibitor of dihydrofolate reductase (DHFR). It covers the biochemical pathways, enzyme kinetics, structural interactions, and experimental methodologies relevant to its study and application.
Core Mechanism of Action: Competitive Inhibition of DHFR
Methotrexate (MTX) is a folate analog classified as an antifolate antimetabolite.[1] Its primary mechanism of action is the potent competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[2] MTX exhibits an affinity for DHFR that is approximately 1000-fold greater than that of its natural substrate, 7,8-dihydrofolate (DHF).[1][3] This high-affinity, tight, and slow binding effectively prevents the reduction of DHF to its active form, 5,6,7,8-tetrahydrofolate (THF).[4]
The depletion of the intracellular THF pool disrupts critical metabolic processes. THF and its derivatives are crucial one-carbon donors for the de novo synthesis of purine nucleotides and thymidylate.[1][5] Specifically, THF is required for the activity of thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6][7] Consequently, DHFR inhibition by MTX leads to the cessation of DNA synthesis, RNA synthesis, and protein production, ultimately causing cell cycle arrest in the S phase and inducing apoptosis, particularly in rapidly proliferating cells like cancer cells.[4][8]
Within the cell, MTX is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][9] These polyglutamated derivatives are retained more effectively within the cell and are also potent inhibitors of DHFR and other folate-dependent enzymes, thereby enhancing the drug's efficacy.[2][9]
Quantitative Data: Enzyme Kinetics and Pharmacokinetics
The efficacy of methotrexate is defined by its binding affinity to DHFR and its pharmacokinetic profile.
Table 1: Enzyme Inhibition and Binding Affinity Data
| Parameter | Value | Enzyme Source/Cell Line | Comments |
| Ki (Inhibition Constant) | 3.4 pM | Human DHFR (hDHFR) | Demonstrates extremely high affinity.[10] |
| Kd (Dissociation Constant) | 9.5 nM | Modified E. coli DHFR | Determined by fluorescence methods.[11][12] |
| Kd (with NADPH) | 2.6 x 10-11 M (26 pM) | Not Specified | NADPH enhances the binding of MTX to DHFR.[13] |
| Kd (without NADPH) | 3.7 x 10-9 M (3.7 nM) | Not Specified | Binding is weaker in the absence of the cofactor.[13] |
| IC50 (Half Maximal Inhibitory Concentration) | 0.12 ± 0.07 µM | DHFR Enzymatic Assay | Value determined at the 30-minute time point.[14] |
| IC50 Range | 6.05 nM to >1,000 nM | Various Cancer Cell Lines | Demonstrates wide variability in cellular sensitivity.[15] |
| Affinity vs. Dihydrofolate | ~1000-fold higher | General | MTX binds to DHFR with much greater affinity than the natural substrate.[1] |
Table 2: Summary of Methotrexate Pharmacokinetics
| Parameter | Value | Route | Comments |
| Bioavailability | 64-90% | Oral (low dose) | Decreases at doses above 25 mg due to transport saturation.[16][17] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Oral | Time to reach maximum concentration in the blood.[16] |
| Protein Binding | 35-54% | Plasma | Primarily binds to albumin.[1][16] |
| Volume of Distribution (Vd) | ~1 L/kg | Steady State | Distributes primarily to non-fatty tissues.[16][18] |
| Elimination Half-life (t1/2) | 3 - 10 hours | Low Dose | Elimination half-life for lower therapeutic doses.[1][16] |
| Elimination Half-life (t1/2) | 8 - 15 hours | High Dose | Elimination half-life for higher oncologic doses.[1][16] |
| Metabolism | Hepatic and Intracellular | - | Metabolized to 7-hydroxymethotrexate and polyglutamates.[1][16] |
| Excretion | 80-100% in Urine | - | Primarily excreted unchanged by the kidneys via filtration and tubular secretion.[1][18] |
Structural Basis of DHFR Inhibition
Methotrexate's inhibitory power stems from its structural similarity to dihydrofolate, allowing it to fit into the same active site on the DHFR enzyme.[19] The binding of MTX is stabilized by numerous interactions with amino acid residues within this pocket.[20]
Upon binding, MTX induces significant conformational changes in the enzyme. A key event is the closing of a flexible protein loop (residues 9-24, often called the M20 loop in E. coli DHFR) over the bound inhibitor.[21][22] This movement effectively traps the drug within the active site, contributing to the slow dissociation rates and the tight-binding nature of the inhibition.[11][22] The presence of the cofactor NADPH further stabilizes this closed conformation, enhancing the binding of MTX.[13][23]
Visualizing the Impact of Methotrexate
Signaling Pathways and Cellular Fate
The following diagrams illustrate the critical pathways affected by methotrexate.
Experimental Protocols
Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)
This protocol is a generalized method for determining the inhibitory effect of a compound on DHFR activity by monitoring NADPH oxidation.[24]
Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) substrate solution
-
NADPH solution
-
Methotrexate (or test inhibitor) solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and MTX in the assay buffer. Protect the DHF solution from light.[24]
-
Reaction Setup: In a 96-well plate, set up the following reactions (final volume e.g., 200 µL):
-
Enzyme Control (EC): Assay Buffer, DHFR enzyme, and NADPH.
-
Inhibitor Wells (Test): Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of MTX.
-
Background Control: Assay Buffer, DHF, and NADPH (no enzyme).
-
-
Pre-incubation: Add the enzyme, buffer, NADPH, and inhibitor to the wells. Mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[25]
-
Initiate Reaction: Start the reaction by adding the DHF substrate to all wells. Mix immediately.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Correct the rates by subtracting the background rate.
-
Calculate the percent inhibition for each MTX concentration relative to the Enzyme Control rate: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition vs. log[MTX] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Cytotoxicity Assay (SRB Assay)
This protocol determines the concentration of MTX that inhibits the growth of a cancer cell line by 50% (IC₅₀).[15]
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell line (e.g., HCT-116, AGS)
-
Complete cell culture medium
-
Methotrexate stock solution
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of methotrexate (e.g., from 0.1 nM to 1000 nM). Include untreated cells as a control. Incubate for 72 hours.[15]
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell survival relative to the untreated control wells.
-
Plot the percentage of cell survival against the log[MTX] and fit the data to a dose-response curve to calculate the IC₅₀ value.[15]
-
Mechanisms of Methotrexate Resistance
The clinical efficacy of methotrexate can be limited by the development of drug resistance. The primary mechanisms include:
-
Impaired Cellular Uptake: Decreased expression or mutations in the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is the primary transporter of MTX into cells.[2][26]
-
Increased DHFR Expression: Amplification of the DHFR gene leads to higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect.[26][27]
-
DHFR Gene Mutations: Structural mutations in the DHFR active site can decrease its binding affinity for MTX, rendering the drug less effective.[27]
-
Decreased Polyglutamylation: Reduced activity of the FPGS enzyme results in less intracellular retention of MTX, as the non-polyglutamated form is more readily effluxed.[9][26]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump MTX out of the cell.[2]
Conclusion
This compound remains a cornerstone therapeutic agent due to its potent and specific inhibition of dihydrofolate reductase. Its mechanism, which disrupts the fundamental processes of nucleotide synthesis, provides a powerful strategy for targeting rapidly dividing cells in cancer and modulating immune responses in autoimmune diseases. A thorough understanding of its pharmacology, the structural basis of its interaction with DHFR, and the mechanisms by which resistance can emerge is critical for its optimal clinical use and for the development of next-generation antifolate therapies.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Interaction of dihydrofolate reductase with methotrexate: ensemble and single-molecule kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mechanism of resistance to methotrexate. NADPH but not NADH stimulation of methotrexate binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e-crt.org [e-crt.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. X-ray structure of the ternary MTX•NADPH complex of the anthrax dihydrofolate reductase: a pharmacophore for dual-site inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. rcsb.org [rcsb.org]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. assaygenie.com [assaygenie.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. aacrjournals.org [aacrjournals.org]
Structural differences between methotrexate and folic acid
An In-depth Technical Guide on the Structural Differences Between Methotrexate and Folic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and functional distinctions between the essential vitamin folic acid and the widely used chemotherapeutic and immunosuppressive agent, methotrexate. A comprehensive understanding of their molecular differences is crucial for appreciating the mechanism of action of methotrexate and for the development of novel antifolate drugs.
Core Structural Differences
Folic acid and methotrexate share a common backbone, consisting of a pteridine ring, p-aminobenzoic acid, and a glutamic acid tail. However, two key substitutions on this shared scaffold account for their profoundly different biological activities.[1]
The primary structural differences are:
-
Substitution at Carbon 4 of the Pteridine Ring: Folic acid possesses a hydroxyl (-OH) group at this position, whereas methotrexate has an amino (-NH2) group.[1]
-
Substitution at Nitrogen 10 of the p-Aminobenzoic Acid Moiety: Methotrexate is methylated at this position (-CH3 group), while folic acid is not.[1]
These seemingly minor alterations have a significant impact on the molecules' interaction with dihydrofolate reductase (DHFR), the target enzyme. The amino group and the methyl group in methotrexate are critical for its high-affinity binding to DHFR.[2]
Comparative Binding Affinities and Inhibitory Activities
The structural modifications of methotrexate translate into a dramatically increased affinity for dihydrofolate reductase (DHFR) compared to the enzyme's natural substrate, dihydrofolate (a reduced form of folic acid).[3][4] Methotrexate is a slow, tight-binding competitive inhibitor of DHFR.[5] Its affinity for DHFR is approximately 1000 times greater than that of dihydrofolate.[3] This strong binding effectively blocks the active site of the enzyme, leading to the inhibition of DNA synthesis, repair, and cellular replication.[4][6]
| Compound | Target | Parameter | Value |
| Methotrexate | Human DHFR | Ki | 3.4 pM[7] |
| Methotrexate | Human DHFR | IC50 | ~100 nM[8], 0.12 ± 0.07 µM[9] |
| Dihydrofolate | Human DHFR | Km | 0.05 µM to 10 µM[10] |
| Folic Acid | Folate Binding Protein | KD | 2.0–11 × 10−6 M[8] |
| Methotrexate | Folate Binding Protein | KD | 2.4–4.0 × 10−5 M[8] |
Signaling Pathways and Mechanism of Action
Folic acid is a vital precursor in the synthesis of tetrahydrofolate (THF), an essential coenzyme in one-carbon metabolism.[11][12] THF and its derivatives are necessary for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[3] The conversion of dietary folate to the biologically active THF is a two-step reduction process catalyzed by DHFR.[11]
Caption: Folic Acid Metabolic Pathway.
Methotrexate exerts its therapeutic effect by competitively inhibiting DHFR, thereby blocking the synthesis of THF.[4][6] This leads to a depletion of the cellular pools of thymidylate and purines, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate - Wikipedia [en.wikipedia.org]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 5. Methotrexate - Proteopedia, life in 3D [proteopedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genesis of a Keystone Antimetabolite: An In-depth Technical Guide to the Discovery and Synthesis of Methotrexate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate, a cornerstone of modern chemotherapy and immunosuppressive therapy, represents a landmark achievement in rational drug design. Initially developed as a folate antagonist for cancer treatment, its therapeutic applications have expanded significantly over the decades to include a range of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of methotrexate monohydrate. It details the key scientific milestones, outlines the experimental protocols for its principal synthetic routes, and illustrates the intricate signaling pathways through which it exerts its therapeutic effects. All quantitative data are presented in structured tables for comparative analysis, and complex biological and chemical processes are visualized using Graphviz diagrams to facilitate a deeper understanding.
A Historical Perspective on the Discovery of Methotrexate
The journey to discover methotrexate began with the pioneering work of Dr. Sidney Farber in the 1940s. His research was built upon the crucial observation that folic acid, a vitamin essential for cell growth and division, exacerbated leukemia in children. This led to the hypothesis that blocking the action of folic acid could inhibit the proliferation of cancer cells.
In collaboration with Dr. Yellapragada Subbarao, a brilliant chemist at Lederle Laboratories, a series of antifolate compounds were synthesized. The first of these to show significant clinical activity was aminopterin, which induced temporary remissions in children with acute lymphoblastic leukemia in 1947.[1] However, aminopterin proved to be highly toxic.
This led to the synthesis of a derivative, amethopterin, which was later renamed methotrexate. Methotrexate was found to have a better therapeutic index than aminopterin and quickly replaced it in clinical practice.[1] The initial synthesis of methotrexate was a significant breakthrough, paving the way for the development of a new class of anticancer drugs.
Key Milestones in the Discovery and Early Use of Methotrexate:
| Year | Milestone | Key Individuals/Institutions |
| 1947 | Aminopterin, a folic acid antagonist, induces remission in childhood leukemia. | Dr. Sidney Farber, Dr. Yellapragada Subbarao (Lederle Laboratories) |
| 1948 | First synthesis of amethopterin (methotrexate). | Lederle Laboratories |
| 1951 | First demonstration of methotrexate's efficacy against solid tumors (breast cancer). | Dr. Jane C. Wright |
| 1956 | Methotrexate demonstrates a better therapeutic index than aminopterin in animal studies. | |
| 1958 | First documented cure of a solid tumor (choriocarcinoma) using methotrexate. | Dr. Roy Hertz, Dr. Min Chiu Li |
| 1972 | FDA approval for the treatment of psoriasis. | |
| 1988 | FDA approval for the treatment of rheumatoid arthritis. |
The Synthesis of this compound: From Early Methods to Modern Industrial Processes
The chemical synthesis of methotrexate involves the condensation of a pteridine moiety with a p-methylaminobenzoylglutamic acid side chain. Over the years, several synthetic routes have been developed, ranging from early multi-step procedures to more streamlined "one-pot" syntheses.
Key Synthetic Strategies
Two primary strategies have dominated the synthesis of methotrexate:
-
Stepwise Synthesis: This approach involves the separate synthesis of two key intermediates, 2,4-diamino-6-bromomethylpteridine and p-(N-methylamino)benzoyl-L-glutamic acid, followed by their condensation. The Piper-Montgomery process is a well-known example of a stepwise synthesis.[2]
-
One-Pot Synthesis: This method involves the simultaneous reaction of three starting materials: 2,4,5,6-tetraaminopyrimidine, a three-carbon synthon (like 1,1,3-tribromoacetone or 1,3-dihydroxyacetone), and p-(N-methylamino)benzoyl-L-glutamic acid in a single reaction vessel.[3] This approach is generally more efficient and is often favored in industrial production.
Experimental Protocols for Key Synthesis Methods
This classical method represents one of the earliest published syntheses of methotrexate.
Experimental Protocol:
-
Preparation of 2,4-diamino-6-bromomethylpteridine:
-
A mixture of 2,4,5,6-tetraaminopyrimidine sulfate and 2,3-dibromopropionaldehyde is reacted in an aqueous solution.
-
The resulting intermediate, 2,4-diamino-6-(β,γ-dibromopropyl)-pteridine, is then treated with a base to yield 2,4-diamino-6-bromomethylpteridine.
-
-
Preparation of p-(N-methylamino)benzoyl-L-glutamic acid:
-
This intermediate is prepared through the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by reduction of the nitro group and subsequent methylation.
-
-
Condensation Reaction:
-
2,4-diamino-6-bromomethylpteridine and the diethyl ester of p-(N-methylamino)benzoyl-L-glutamic acid are condensed in a suitable solvent, such as dimethylformamide (DMF).
-
The reaction mixture is heated to facilitate the condensation.
-
The resulting methotrexate diethyl ester is then hydrolyzed with a base (e.g., sodium hydroxide) to yield methotrexate.
-
The crude methotrexate is purified by recrystallization.
-
This stepwise synthesis offers improvements over the original Seeger method, particularly in the preparation of the pteridine intermediate.
Experimental Protocol:
-
Preparation of 2,4-diamino-6-hydroxymethylpteridine:
-
2,4,5,6-Tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone in an aqueous solution with controlled pH (around 5.5) and aeration.[2] This controlled pH minimizes the formation of isomeric impurities.
-
-
Conversion to 2,4-diamino-6-bromomethylpteridine:
-
The 6-hydroxymethylpteridine is converted to its hydrobromide salt.
-
This salt is then reacted with triphenyldibromophosphorane to yield 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide.[2] The phosphazino groups protect the amino groups on the pteridine ring during the subsequent condensation step.
-
-
Preparation of ethyl N-(p-methylaminobenzoyl)-L-glutamate:
-
This intermediate is prepared, and the amino group is often protected before condensation.
-
-
Condensation and Deprotection:
-
The protected pteridine intermediate is condensed with ethyl N-(p-methylaminobenzoyl)-L-glutamate.
-
The protecting groups and the ester are then hydrolyzed to yield methotrexate.
-
This approach simplifies the manufacturing process by combining the reactants in a single step.
Experimental Protocol:
-
Reaction Setup:
-
2,4,5,6-Tetraaminopyrimidine sulfate, p-(N-methylamino)benzoyl-L-glutamic acid, and 1,1,3-tribromoacetone are suspended in an aqueous medium.
-
The pH of the reaction mixture is adjusted and maintained at a specific level (e.g., pH 2.0) using an acid or base.[3]
-
-
Reaction Execution:
-
The reaction is allowed to proceed at a controlled temperature for several hours.
-
-
Workup and Purification:
-
The crude methotrexate is precipitated from the reaction mixture.
-
Purification is typically achieved through a series of steps involving the formation of insoluble salts (e.g., the zinc salt) and recrystallization to yield high-purity this compound.[4]
-
Quantitative Data on Methotrexate Synthesis
The efficiency of methotrexate synthesis varies depending on the chosen method. The following table summarizes typical yields and purity levels reported for different synthetic approaches.
| Synthesis Method | Starting Materials | Key Intermediates | Reported Yield | Reported Purity | Reference |
| Seeger et al. (1949) | 2,4,5,6-Tetraaminopyrimidine sulfate, 2,3-dibromopropionaldehyde, p-(N-methylamino)benzoyl-L-glutamic acid | 2,4-diamino-6-bromomethylpteridine | Low (<10%) | Not specified | [5] |
| Piper-Montgomery Process | 2,4,5,6-Tetraaminopyrimidine hydrochloride, dihydroxyacetone, ethyl N-(p-methylaminobenzoyl)-L-glutamate | 2,4-diamino-6-hydroxymethylpteridine, 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine | 40-50% | High | [2] |
| One-Pot Synthesis | 2,4,5,6-Tetraaminopyrimidine sulfate, 1,1,3-tribromoacetone, p-(N-methylamino)benzoyl-L-glutamic acid | N/A | ~46% | >98% | [4] |
Mechanism of Action: Key Signaling Pathways
Methotrexate exerts its therapeutic effects by interfering with several crucial cellular pathways. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids. However, its anti-inflammatory and immunosuppressive effects are also mediated through other pathways, including adenosine signaling and the JAK/STAT pathway.
The Folate Metabolic Pathway
Methotrexate is a structural analog of folic acid and competitively inhibits DHFR. This inhibition disrupts the folate metabolic cycle, leading to a depletion of tetrahydrofolate (THF), the active form of folic acid. THF is a critical cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking THF production, methotrexate effectively halts cell proliferation.
Adenosine Signaling Pathway
At the lower doses used for treating autoimmune diseases, the anti-inflammatory effects of methotrexate are thought to be primarily mediated by the release of adenosine. Methotrexate leads to the intracellular accumulation of aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, an enzyme that breaks down adenosine. The resulting increase in extracellular adenosine activates adenosine receptors on immune cells, leading to a dampening of the inflammatory response.
JAK/STAT Signaling Pathway
Recent research has indicated that methotrexate can also inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for signaling by numerous cytokines that are central to the inflammatory process in autoimmune diseases. By inhibiting JAK/STAT signaling, methotrexate can further reduce the production of pro-inflammatory mediators.
Conclusion
From its rational design as a folate antagonist to its current role as a versatile therapeutic agent, the story of methotrexate is a testament to the power of targeted drug development. The evolution of its synthesis from complex, low-yield procedures to efficient one-pot methods has been crucial in making this life-saving medication widely accessible. A thorough understanding of its historical context, synthetic pathways, and multifaceted mechanism of action is essential for researchers and clinicians working to optimize its use and develop the next generation of targeted therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 5. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
In Vitro Effects of Methotrexate on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts profound effects on cellular proliferation. As a potent antifolate agent, its primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This inhibition leads to a cascade of downstream events, culminating in cell cycle arrest and, in many cases, apoptosis. This technical guide provides an in-depth exploration of the in vitro effects of methotrexate on cell proliferation, detailing its mechanisms of action, summarizing key quantitative data from various studies, outlining experimental protocols for its investigation, and visualizing the intricate signaling pathways it modulates.
Core Mechanism of Action
Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF). THF is an essential cofactor in one-carbon metabolism, donating methyl groups for the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1][3] By blocking DHFR, methotrexate depletes the intracellular pool of THF, leading to a "thymineless" state and the inhibition of DNA synthesis.[3] This ultimately results in the arrest of cellular proliferation.[4]
Quantitative Effects of Methotrexate on Cell Proliferation and Viability
The in vitro effects of methotrexate are dose- and time-dependent, and vary across different cell lines. The following tables summarize quantitative data from several key studies.
Table 1: Effects of Methotrexate on Cell Proliferation and Mitosis
| Cell Line | Methotrexate Concentration | Exposure Time | Effect | Reference |
| Human Keratinocytes | > 1.0 µg/mL | Not specified | Significant inhibition of mitoses | [5] |
| Human Keratinocytes | 0.1 µg/mL (in thymidine-dialyzed serum) | Not specified | Mitotic inhibition | [5] |
| Human Keratinocytes | 0.01 µg/mL (in dialyzed serum) | Not specified | Mitotic inhibition | [5] |
| Human Keratinocytes | Not specified | 1 hour | Reversible inhibition of DNA synthesis | [6][7] |
| Human Keratinocytes | Not specified | 6 hours | Reversible inhibition of DNA synthesis and mitosis | [6][7] |
| Human Keratinocytes | Not specified | 24 hours | Irreversible mitotic inhibition | [6][7] |
| Mouse L1210 Leukemia | 10⁻⁷ M to 10⁻⁶ M | 6 hours | Dose-dependent suppression of clonal growth | [8] |
| Human Marrow Stromal Cells | ≥ 10 nM | 37-66 days | Significant decrease in cell number | [9] |
Table 2: Methotrexate-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Methotrexate Concentration | Exposure Time | Effect | Reference |
| Human Ovarian Adenocarcinoma (SKOV-3) | 40 µM | Not specified | Prominent inhibitory concentration, 24.07% growth inhibition | [10][11][12] |
| Human Ovarian Adenocarcinoma (SKOV-3) | Higher concentrations | Not specified | Increased ROS generation, mitochondrial depolarization, DNA damage, and apoptosis | [10][11][12] |
| Medulloblastoma (Daoy) & Osteosarcoma (Saos-2) | 1 to 40 µM | 3 and 6 days | S-phase cell cycle arrest and apoptosis | [13] |
| Adrenocortical Carcinoma (NCI-H295R) | Not specified | Not specified | S-phase cell cycle arrest | [14] |
Experimental Protocols
Cell Proliferation and Viability Assays
A common method to assess the effect of methotrexate on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Methotrexate Treatment: Treat the cells with various concentrations of methotrexate (e.g., 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis
Flow cytometry is the standard technique for analyzing the distribution of cells in different phases of the cell cycle.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with methotrexate at desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software. Methotrexate treatment typically leads to an accumulation of cells in the S phase.[8][13][14]
Apoptosis Assays
Apoptosis can be detected through various methods, including Annexin V/PI staining and analysis of apoptotic protein expression.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with methotrexate as described previously.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways Modulated by Methotrexate
Methotrexate's impact extends beyond the direct inhibition of DNA synthesis, influencing several key signaling pathways that regulate cell proliferation, survival, and inflammation.
Dihydrofolate Reductase (DHFR) Pathway
The central mechanism of methotrexate's action is the inhibition of the DHFR pathway, leading to the depletion of nucleotides necessary for DNA synthesis and repair.
Caption: Methotrexate inhibits DHFR, blocking DNA synthesis.
JAK/STAT Signaling Pathway
Methotrexate has been shown to suppress the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is involved in transmitting signals from cytokines and growth factors that promote inflammation and cell proliferation.[15][16]
Caption: Methotrexate suppresses the pro-inflammatory JAK/STAT pathway.
JNK-Mediated Apoptosis Pathway
Methotrexate can induce the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[15][17] This can lead to the expression of pro-apoptotic genes and sensitize cells to apoptosis.[15][17]
Caption: Methotrexate can induce apoptosis via the ROS-JNK signaling cascade.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the in vitro effects of methotrexate on cell proliferation.
Caption: A typical workflow for studying methotrexate's in vitro effects.
Conclusion
Methotrexate's potent antiproliferative effects, primarily driven by the inhibition of dihydrofolate reductase, are well-established in vitro. Its ability to induce cell cycle arrest, particularly in the S-phase, and trigger apoptosis through various signaling pathways underscores its efficacy as a therapeutic agent. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and professionals in the field of drug development to further explore and harness the therapeutic potential of methotrexate. Understanding these fundamental in vitro mechanisms is crucial for optimizing its clinical use and developing novel therapeutic strategies.
References
- 1. ClinPGx [clinpgx.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of methotrexate in vitro on epidermal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of methotrexate on proliferation of human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Methotrexate-induced apoptosis in human ovarian adenocarcinoma SKOV-3 cells via ROS-mediated bax/bcl-2-cyt-c release cascading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate-induced apoptosis in human ovarian adenocarcinoma SKOV-3 cells via ROS-mediated bax/bcl-2-cyt-c release cascading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Methotrexate Monohydrate in Purine and Pyrimidine Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the molecular mechanisms by which methotrexate monohydrate disrupts the synthesis of purines and pyrimidines. It includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.
Introduction
Methotrexate (MTX), an antifolate antimetabolite, is a cornerstone therapeutic agent in oncology and the treatment of autoimmune diseases.[1][2] Its efficacy is primarily derived from its potent ability to disrupt the synthesis of DNA, RNA, and proteins by interfering with the metabolic pathways of purines and pyrimidines.[1] This document elucidates the core mechanisms of action, focusing on its enzymatic targets and the resultant impact on nucleotide biosynthesis.
Core Mechanism of Action
The primary mechanism of methotrexate revolves around its high-affinity competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][3] MTX's affinity for DHFR is approximately 1000-fold greater than that of its natural substrate, dihydrofolate (DHF).[1][2]
-
Cellular Uptake and Polyglutamylation : Methotrexate enters the cell primarily through the reduced folate carrier (RFC1).[4][5] Once inside, it is converted by the enzyme folylpolyglutamate synthase (FPGS) into methotrexate polyglutamates (MTX-PGs).[4][6] This polyglutamylation is a critical activation step, as the MTX-PGs are retained within the cell for a longer duration and exhibit increased inhibitory activity against key enzymes.[4][7]
-
Inhibition of Dihydrofolate Reductase (DHFR) : The central action of MTX-PGs is the potent inhibition of DHFR.[4][8] This enzyme catalyzes the reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors required for the de novo synthesis of purine nucleotides and thymidylate (a pyrimidine).[8][9][10] The depletion of the THF pool is the rate-limiting step that halts nucleotide synthesis.[1]
-
Inhibition of Other Folate-Dependent Enzymes : Beyond DHFR, MTX-PGs also inhibit other key enzymes in nucleotide synthesis:
-
Thymidylate Synthase (TYMS) : This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[5][11]
-
5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC) : This is a folate-dependent enzyme involved in the final steps of de novo purine synthesis.[5][12][13] Inhibition of ATIC leads to an accumulation of AICAR and further disrupts the purine pathway.
-
The collective inhibition of these enzymes results in a "thymineless" and "purineless" state, which suppresses DNA synthesis and repair, ultimately leading to cell cycle arrest in the S phase and apoptosis.[2][14]
Quantitative Data on Methotrexate Inhibition
The inhibitory potency of methotrexate has been quantified across various enzymes and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its efficacy.
Table 1: Inhibition of Dihydrofolate Reductase (DHFR)
| Enzyme Source | Inhibitor | IC50 / Ki | Reference |
| Lactobacillus casei | Methotrexate | 53 pM (Ki) | [15] |
| Human (Recombinant) | Methotrexate | 0.12 ± 0.07 µM | [16] |
| Human (Recombinant) | Methotrexate | 13.25 ± 1.18 nM | [17] |
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines (72-hour exposure)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 | [18][19] |
| HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76 | [18][19] |
| NCI-H23 | Non-small Cell Lung | 38.25 ± 4.91 | [19] |
| A549 | Non-small Cell Lung | 38.33 ± 8.42 | [19] |
| MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 | [18][19] |
| Daoy | Medulloblastoma | 95 | [20] |
| Saos-2 | Osteosarcoma | 35 | [20] |
| Saos-2 | Osteosarcoma | >1,000 | [18][19] |
Note: Discrepancies in IC50 values for the same cell line can arise from differences in experimental conditions, such as media composition and passage number.
Table 3: Effect of Methotrexate on Intracellular Nucleotide Pools
| Cell Type | MTX Conc. | Duration | Effect | Reference |
| Normal Human T-cells | 1 µM | - | >50% reduction in de novo adenosine & guanosine pools | [21][22] |
| CEM T-cell Line | 1 µM | - | Almost complete blockage of de novo purine synthesis | [21][22] |
| L1210 Mouse Leukemia | 12 mg/kg | 3 hours | dTTP reduced to 46% of control | [23] |
| L1210 Mouse Leukemia | 12 mg/kg | 3 hours | dCTP reduced to 36% of control | [23] |
| L1210 Mouse Leukemia | 12 mg/kg | 3 hours | ATP and GTP reduced to 24-30% of control | [23] |
| MOLT-4 T-lymphoblasts | 0.2 µM | 8 hours | Depletion of all deoxyribonucleotide pools | [24] |
| CCRF-CEM Cells | - | 3 hours | Greatly reduced pools of all four deoxyribonucleotides | [25] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)
This protocol is based on the principle of monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[26][27]
Methodology:
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
NADPH Solution : Prepare a 500 µM solution of NADPH in Assay Buffer.
-
DHFR Substrate (DHF) : Prepare a solution of DHF in Assay Buffer. The final concentration in the reaction is typically 50-100 µM.
-
DHFR Enzyme : Dilute purified DHFR enzyme to a working concentration (e.g., 0.1-0.5 U/mL) in Assay Buffer.
-
Inhibitor (Methotrexate) : Prepare a series of dilutions of methotrexate in Assay Buffer to determine the IC50. A known potent concentration (e.g., 1 µM) can be used as a positive control for inhibition.[28]
-
-
Assay Procedure (96-well plate format) :
-
To each well, add:
-
40 µL of NADPH solution.
-
50 µL of the appropriate methotrexate dilution or buffer (for control).
-
60 µL of DHFR substrate (DHF).
-
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted DHFR enzyme to each well.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition :
-
Measure the absorbance at 340 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes at room temperature.[17]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔOD/min).
-
Determine the percent inhibition for each methotrexate concentration relative to the uninhibited control.
-
Plot percent inhibition versus log[methotrexate] and fit the data to a dose-response curve to calculate the IC50 value.
-
Analysis of Intracellular Nucleotide Pools by HPLC
This protocol outlines the quantification of purine and pyrimidine nucleotides from cell lysates using High-Performance Liquid Chromatography (HPLC).[21][23]
Methodology:
-
Cell Culture and Treatment :
-
Culture cells (e.g., CEM T-cells) to the desired density.
-
Treat cells with varying concentrations of methotrexate or vehicle control for a specified duration (e.g., 8, 24, 48 hours).
-
-
Cell Lysis and Nucleotide Extraction :
-
Harvest cells by centrifugation at low speed (e.g., 500 x g) at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract nucleotides by adding a known volume of an ice-cold extraction solution (e.g., 0.4 M perchloric acid).
-
Incubate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the acid-soluble nucleotides.
-
Neutralize the extract by adding a potassium carbonate solution. The resulting potassium perchlorate precipitate can be removed by another centrifugation step.
-
-
HPLC Analysis :
-
Column : Use a strong anion-exchange (SAX) column or a reverse-phase C18 column with an ion-pairing agent.
-
Mobile Phase : A gradient of phosphate buffers with increasing ionic strength (e.g., a low-concentration and high-concentration phosphate buffer system) is typically used for separation.
-
Detection : Monitor the eluate using a UV detector, typically at 254 nm or 260 nm.
-
Quantification : Inject a known volume of the neutralized extract. Identify and quantify nucleotide peaks by comparing their retention times and peak areas to those of known standards (e.g., ATP, GTP, dCTP, dTTP standards).
-
-
Data Normalization :
-
Normalize the quantified nucleotide amounts to the initial cell number or total protein content of the sample to allow for comparison between different treatment conditions.
-
Conclusion
This compound's role as an inhibitor of purine and pyrimidine synthesis is a multi-faceted process centered on the disruption of the folate metabolic pathway. Its conversion to intracellular polyglutamated forms enhances its potency, leading to the powerful inhibition of DHFR, TYMS, and ATIC. This cascade effectively depletes the precursors necessary for nucleic acid synthesis, providing a robust mechanism for its anti-proliferative and immunomodulatory effects. The quantitative data and experimental protocols provided herein offer a technical foundation for researchers and drug developers working to further understand and leverage the therapeutic potential of this critical drug.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. reddit.com [reddit.com]
- 10. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. mdpi.com [mdpi.com]
- 14. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. e-crt.org [e-crt.org]
- 19. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 20. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of methotrexate on nucleotide pools in normal human T cells and the CEM T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [The effect of methotrexate on intracellular nucleotide pools] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dose-related effects of methotrexate on purine and pyrimidine nucleotides and on cell-kinetic parameters in MOLT-4 malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. 2.13. Dose-Dependent Inhibition Efficiency of MTX and M-MTX on Dihydrofolate Reductase (DHFR) Activity [bio-protocol.org]
- 27. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
The Core Anti-Inflammatory Pathways of Methotrexate Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, remains a cornerstone therapy for a variety of inflammatory conditions, most notably rheumatoid arthritis. Its efficacy is attributed to a multi-faceted immunomodulatory effect that extends beyond its classical role in folate metabolism. This technical guide provides an in-depth exploration of the core anti-inflammatory pathways modulated by methotrexate monohydrate, offering a synthesis of current research for professionals in drug development and immunology. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for investigating these pathways, and visualize the intricate signaling cascades.
Key Anti-Inflammatory Mechanisms of Methotrexate
Methotrexate exerts its anti-inflammatory effects through several interconnected pathways:
-
Promotion of Adenosine Signaling: This is widely considered the principal anti-inflammatory mechanism of low-dose methotrexate.[1][2]
-
Inhibition of the JAK/STAT Pathway: Methotrexate can suppress the signaling of pro-inflammatory cytokines.[3]
-
Modulation of the NF-κB Pathway: It inhibits a critical transcription factor for inflammatory gene expression.[2][4]
-
Induction of T-Cell Apoptosis: Methotrexate can lead to the programmed cell death of activated T-cells, key drivers of autoimmune inflammation.[5][6]
-
Generation of Reactive Oxygen Species (ROS): The production of ROS contributes to the cytostatic and cytotoxic effects of methotrexate on immune cells.
-
Downregulation of Adhesion Molecules: Methotrexate can reduce the expression of molecules that facilitate immune cell migration to inflammatory sites.[7][8]
Adenosine Signaling Pathway
The most widely accepted hypothesis for the anti-inflammatory action of methotrexate involves the promotion of extracellular adenosine release.[1][2] Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[9] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase, resulting in increased intracellular AMP and adenosine. This surplus of adenosine is then released into the extracellular space where it can bind to adenosine receptors (primarily A2A and A3) on the surface of immune cells, triggering anti-inflammatory responses.[10]
Quantitative Data: Effect of Methotrexate on the Adenosine Pathway
| Parameter | Cell Type/Model | Methotrexate Concentration | Observed Effect | Reference |
| AICAR Accumulation | Erythroblastoid Cell Line (K562) | 10 nM | 2.9-fold increase in the AICART inhibitor dihydrofolate (DHF), leading to ZMP (AICAR monophosphate) accumulation. | [11] |
| Adenosine Release | Murine air pouch model | Pharmacologically relevant doses | Increased adenosine concentrations in exudates from inflamed air pouches. | [10] |
| Adenosine Deaminase Activity | Lymphocytes from RA patients | Therapeutic doses | Significantly lower adenosine deaminase levels after methotrexate treatment. | [12] |
Experimental Protocol: Measurement of Adenosine by HPLC
This protocol outlines a method for the quantification of adenosine in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reversed-phase C18 column (e.g., 3 × 150 mm, 2.7 µm)
-
HPLC system with UV detector
-
Mobile Phase: 50 mM potassium hydrogen phosphate (pH 6.80)
-
Adenosine standard solutions (0.2 to 10 µM)
-
Perchloric acid (PCA), 1 N
-
Potassium carbonate (K2CO3), 2 M
-
Cell culture supernatant samples
Procedure:
-
Sample Preparation:
-
To 500 µL of cell culture supernatant, add 500 µL of ice-cold 1 N PCA to precipitate proteins.
-
Vortex briefly and centrifuge at 13,500 × g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize by adding 250 µL of 2 M K2CO3.
-
Centrifuge again to remove the precipitate. The resulting supernatant is ready for HPLC analysis.[13]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 0.6 mL/min.
-
Inject 1 µL of the prepared sample.
-
Run the analysis using an isocratic elution with the mobile phase.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the adenosine peak by comparing its retention time and peak area to those of the adenosine standard solutions.[13]
-
Signaling Pathway Diagram: Methotrexate and Adenosine Signaling
Caption: Methotrexate increases extracellular adenosine, a potent anti-inflammatory molecule.
JAK/STAT Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous pro-inflammatory cytokines. Methotrexate has been identified as an inhibitor of this pathway.[3] By suppressing the phosphorylation and activation of JAKs and STATs, methotrexate can diminish the cellular responses to inflammatory stimuli.
Quantitative Data: Methotrexate's Effect on the JAK/STAT Pathway
| Parameter | Cell Line | Methotrexate Concentration | Observed Effect | Reference |
| p-STAT5 Levels | HEL cells (homozygous for JAK2 V617F) | 1 µM | Reduction in p-STAT5 levels, comparable to the JAK1/2 inhibitor ruxolitinib. | [3] |
| p-STAT1 & p-STAT5 Levels | HDLM-2 cells | 0.1 - 10 µM | Dose-responsive reduction of both STAT1 and STAT5 phosphorylation. | [3] |
Experimental Protocol: Western Blot for Phosphorylated JAK/STAT
This protocol details the steps for analyzing the phosphorylation status of JAK2 and STAT3 proteins using Western blotting.
Materials:
-
Cell lysates from control and methotrexate-treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels (e.g., 10%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of JAK2 and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system. Densitometry can be used to quantify the relative levels of phosphorylated proteins.[14]
-
Signaling Pathway Diagram: Methotrexate and JAK/STAT Inhibition
Caption: Methotrexate suppresses pro-inflammatory cytokine signaling by inhibiting the JAK/STAT pathway.
NF-κB Pathway Modulation
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Methotrexate has been shown to inhibit NF-κB activation through multiple mechanisms. In T cells, this can occur via the depletion of tetrahydrobiopterin (BH4).[15] Another significant mechanism involves the induction of the long non-coding RNA, lincRNA-p21, which can sequester the mRNA of RELA (p65), a key component of the NF-κB complex, thereby inhibiting its translation.[2]
Quantitative Data: Methotrexate's Effect on the NF-κB Pathway
| Parameter | Cell Line/Model | Methotrexate Concentration | Observed Effect | Reference |
| NF-κB Luciferase Activity | Jurkat T cells | 0.1 µM | >70% inhibition of TNF-α-dependent activation of NF-κB. | [15] |
| lincRNA-p21 Expression | RA patients | Low-dose MTX therapy | Higher levels of lincRNA-p21 transcripts compared to untreated RA patients. | [2] |
| Phosphorylated p65 Levels | RA patients | Low-dose MTX therapy | Reduced levels of phosphorylated p65 compared to untreated RA patients. | [2] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a method to measure NF-κB activation using a luciferase reporter construct.
Materials:
-
Cells of interest (e.g., Jurkat T cells)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Methotrexate
-
Stimulating agent (e.g., TNF-α)
-
Dual-luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Treatment:
-
After transfection, treat the cells with methotrexate at the desired concentrations for a specified period (e.g., 48 hours).
-
During the final hours of treatment (e.g., last 24 hours), stimulate the cells with an NF-κB activating agent like TNF-α.
-
-
Luciferase Assay:
-
Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold change in NF-κB activity in response to stimulation and the inhibitory effect of methotrexate.[2]
-
Signaling Pathway Diagram: Methotrexate and NF-κB Inhibition via lincRNA-p21
Caption: Methotrexate induces lincRNA-p21, which inhibits NF-κB by sequestering RELA mRNA.
Induction of T-Cell Apoptosis
Methotrexate can selectively induce apoptosis in activated T-cells, which are central to the pathogenesis of many autoimmune diseases.[5] This effect is mediated, at least in part, by the drug's impact on folate metabolism, leading to the depletion of nucleotides necessary for DNA replication and cell survival.[5]
Quantitative Data: Methotrexate's Effect on T-Cell Apoptosis
| Parameter | Cell Line | Methotrexate Concentration | Observed Effect | Reference |
| Apoptosis | tmTNF-expressing Jurkat cells | Not specified | 7.2% apoptosis with MTX alone vs. 2.4% in control. | [16] |
| Apoptosis (co-administration) | tmTNF-expressing Jurkat cells | Not specified (with Infliximab) | 34.2% apoptosis with MTX and Infliximab. | [16] |
Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Materials:
-
Control and methotrexate-treated T-cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Logical Relationship Diagram: Methotrexate and T-Cell Apoptosis
Caption: Methotrexate promotes the apoptosis of activated T-cells.
Conclusion
The anti-inflammatory properties of this compound are the result of its ability to modulate multiple, interconnected signaling pathways. While the promotion of adenosine signaling is a primary mechanism, its inhibitory effects on the JAK/STAT and NF-κB pathways, along with the induction of T-cell apoptosis, contribute significantly to its therapeutic efficacy. A thorough understanding of these molecular interactions is crucial for the development of novel anti-inflammatory agents and for optimizing the clinical use of methotrexate. The experimental protocols provided herein offer a framework for researchers to further investigate these complex mechanisms.
References
- 1. Methotrexate inhibits NF-κB activity via long intergenic (noncoding) RNA-p21 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Immunosuppressive properties of methotrexate: apoptosis and clonal deletion of activated peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate inhibits proliferation and regulation of the expression of intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 by cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate regulates ICAM-1 expression in recipients of rat cardiac allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. ClinPGx [clinpgx.org]
- 11. Low-Dose Methotrexate Results in the Selective Accumulation of Aminoimidazole Carboxamide Ribotide in an Erythroblastoid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blossombio.com [blossombio.com]
- 15. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate Monohydrate: A Technical Guide to its Pharmacokinetics and Metabolism in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a folate analog, remains a cornerstone of chemotherapy for a variety of cancers. Its efficacy is intrinsically linked to its intracellular pharmacokinetics and metabolism, which can vary significantly across different cancer cell lines. This technical guide provides an in-depth exploration of the cellular uptake, polyglutamylation, mechanism of action, and efflux of methotrexate monohydrate. Detailed experimental protocols for key assays and quantitative data from various studies are presented to facilitate research and development in this critical area of oncology.
Introduction
Methotrexate's therapeutic action is primarily derived from its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, thereby disrupting DNA synthesis and cell proliferation.[1][2] However, the clinical response to methotrexate is often heterogeneous, a phenomenon largely attributed to differences in its cellular transport and metabolic conversion within tumor cells.[1] Understanding these processes at the cellular level is paramount for optimizing its therapeutic index and overcoming mechanisms of drug resistance.
This guide will delve into the core aspects of methotrexate's journey into and out of cancer cells, its intracellular activation through polyglutamylation, and its interaction with its primary target.
Methotrexate Pharmacokinetics in Cell Lines
The intracellular concentration and retention of methotrexate are governed by a delicate balance of influx, metabolic conversion, and efflux.
Cellular Uptake
Methotrexate enters cells through several mechanisms. At low micromolar concentrations (<20 μM), it is primarily transported by active transport systems.[2][3] At higher concentrations, passive diffusion plays a more significant role.[3]
The key transporters involved in methotrexate uptake include:
-
Reduced Folate Carrier (RFC): This is the primary uptake transporter for methotrexate in many cancer cells.[1][2]
-
Proton-Coupled Folate Transporter (PCFT): Another important active transporter for methotrexate.[4]
-
Folate Receptors (FRα and FRβ): These receptors mediate uptake via endocytosis and are often overexpressed in certain cancers.[1]
Intracellular Metabolism: Polyglutamylation
Once inside the cell, methotrexate is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS) .[2][3][4][5] This process involves the sequential addition of glutamate residues.
Importance of Polyglutamylation:
-
Increased Intracellular Retention: MTX-PGs are larger and more negatively charged than methotrexate, which traps them within the cell.[5][6]
-
Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[2][5][7]
The polyglutamylation process is reversible. The enzyme gamma-glutamyl hydrolase (GGH) , located in lysosomes, removes the glutamate residues, converting MTX-PGs back to methotrexate, which can then be effluxed from the cell.[2][3][8] The balance between FPGS and GGH activity is a critical determinant of methotrexate cytotoxicity.[3][8]
Mechanism of Action: DHFR Inhibition
The primary cytotoxic effect of methotrexate and its polyglutamated forms stems from the high-affinity inhibition of dihydrofolate reductase (DHFR) .[2][9][10] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[1][11]
Cellular Efflux
Methotrexate and its monoglutamated form are actively transported out of the cell by members of the ATP-binding cassette (ABC) transporter superfamily.[2] Key efflux pumps implicated in methotrexate resistance include:
-
Multidrug Resistance-Associated Proteins (MRPs), particularly MRP1-4.[12]
-
Breast Cancer Resistance Protein (BCRP).[12]
Overexpression of these transporters can lead to reduced intracellular methotrexate accumulation and, consequently, drug resistance.[12]
Quantitative Data on Methotrexate Pharmacokinetics in Cell Lines
The following tables summarize quantitative data from various studies on the effects of methotrexate in different cancer cell lines.
Table 1: Cytotoxicity of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| K562 | Human Chronic Myelogenous Leukemia | 1.2 | 2 | Clonogenic Assay |
| P388 | Murine Leukemia | 0.25 | 2 | Clonogenic Assay |
| Ehrlich Ascites Tumor | 25 | 2 | Clonogenic Assay | |
| CCRF-CEM | Human T-lymphoblast Leukemia | >75-fold resistance in MTX-exposed cells | 72 | Growth Inhibition |
| A549 | Human Lung Cancer | ~1 | 24 | Cell Proliferation |
| MHCC97H | Human Hepatocellular Carcinoma | ~0.3 | 24 | Cell Proliferation |
| BEL-7402 | Human Hepatocellular Carcinoma | ~0.1 | 24 | Cell Proliferation |
| DLD-1 | Colorectal Adenocarcinoma | Similar to free MTX | 48 | MTT Assay |
| MCF-7 | Breast Adenocarcinoma | Similar to free MTX | 48 | MTT Assay |
| A427 | Lung Adenocarcinoma | Similar to free MTX | 48 | MTT Assay |
| SCC-25 | Squamous Cell Carcinoma | Similar to free MTX | 48 | MTT Assay |
| MG63 | Osteosarcoma | Similar to free MTX | 48 | MTT Assay |
Data extracted from multiple sources.[6][12][13]
Table 2: Methotrexate Polyglutamate Synthesis in Different Cell Lines
| Cell Line | MTX Concentration (µM) | Incubation Time (h) | Key Findings |
| A549, MHCC97H, BEL-7402 | 0.03 - 30 | 24 | Intracellular MTX-PG concentration showed a non-linear relationship with extracellular MTX concentration.[3][8][14] |
| CCRF-CEM (resistant sublines) | 3 and 30 | 24 (repeated exposures) | Resistance was associated with a marked decrease in intracellular MTX-PG levels.[15] |
| HL-60 | Not specified | Maturation induction | FPGS activity and MTX-PG pools decreased during cell maturation.[16] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium salt by viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.[17][18]
-
Drug Treatment: Treat the cells with a range of methotrexate concentrations for a specified period (e.g., 24, 48, or 72 hours).[12][17][19]
-
Reagent Addition:
-
Solubilization (MTT Assay): Discard the medium and add a solubilizing agent, such as DMSO (e.g., 100-200 µL), to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[17][19][20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12][19]
Dihydrofolate Reductase (DHFR) Activity Assay
This assay measures the activity of DHFR by monitoring the oxidation of its cofactor, NADPH.
Protocol:
-
Sample Preparation:
-
Reaction Setup:
-
Initiate Reaction: Add the DHFR substrate (dihydrofolate) to each well to start the reaction.[11][21]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[11][21]
-
Data Analysis: Calculate the rate of NADPH oxidation, which is proportional to the DHFR activity.[11]
Folylpolyglutamate Synthetase (FPGS) Activity Assay
This radiometric assay measures the incorporation of a radiolabeled amino acid into a polyglutamate chain.
Protocol:
-
Cell Lysate Preparation: Prepare crude cell extracts from the cell lines of interest.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a folate substrate (e.g., aminopterin), [³H]glutamate, ATP, and other necessary cofactors in a suitable buffer.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Separation: Separate the radiolabeled polyglutamated products from the unreacted [³H]glutamate using a method like DEAE-cellulose chromatography.
-
Quantification: Measure the radioactivity of the polyglutamated products using a scintillation counter to determine the FPGS activity.[5]
Gamma-Glutamyl Hydrolase (GGH) Activity Assay
Commercial ELISA kits are available to quantify GGH levels in cell lysates.
Protocol (General ELISA):
-
Plate Preparation: Use a microplate pre-coated with an antibody specific for GGH.
-
Sample and Standard Addition: Add cell lysates and a series of GGH standards to the wells and incubate.[22][23]
-
Detection Antibody: Add a biotin-conjugated detection antibody specific for GGH and incubate.[22][23]
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate and incubate.[22]
-
Substrate Addition: Add a TMB substrate solution, which will develop a color in proportion to the amount of GGH present.[22][23]
-
Stop Reaction: Stop the reaction with an acidic solution.[22][23]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[23][24]
-
Data Analysis: Generate a standard curve and determine the concentration of GGH in the samples.[25]
Visualization of Pathways and Workflows
Methotrexate Metabolic Pathway
Caption: Methotrexate metabolic and inhibitory pathway in a cancer cell.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
Logical Relationship: Determinants of Methotrexate Efficacy
Caption: Key factors influencing methotrexate efficacy and resistance.
Conclusion
The pharmacokinetics and metabolism of this compound at the cellular level are complex and multifaceted, involving a dynamic interplay of transport proteins and metabolic enzymes. A thorough understanding of these processes is crucial for predicting drug response, elucidating mechanisms of resistance, and developing novel strategies to enhance the therapeutic efficacy of this important anticancer agent. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer chemotherapy.
References
- 1. Heterogeneous response of different tumor cell lines to methotrexate-coupled nanoparticles in presence of hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Role of methotrexate polyglutamylation and cellular energy metabolism in inhibition of methotrexate binding to dihydrofolate reductase by 5-formyltetrahydrofolate in Ehrlich ascites tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. assaygenie.com [assaygenie.com]
- 12. ashpublications.org [ashpublications.org]
- 13. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid decline in folylpolyglutamate synthetase activity and gene expression during maturation of HL-60 cells. Nature of the effect, impact on folate compound polyglutamate pools, and evidence for programmed down-regulation during maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4.8. Cell viability assay [bio-protocol.org]
- 20. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. assaygenie.com [assaygenie.com]
- 23. abbexa.com [abbexa.com]
- 24. mybiosource.com [mybiosource.com]
- 25. assaygenie.com [assaygenie.com]
The Biological Landscape of Methotrexate Monohydrate Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate analog, remains a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its complex intracellular metabolism, which generates several active and inactive byproducts. Understanding the distinct biological activities of these metabolites is paramount for optimizing therapeutic strategies, predicting patient outcomes, and developing novel antifolate agents. This technical guide provides an in-depth analysis of the primary metabolites of methotrexate monohydrate: methotrexate polyglutamates (MTXPGs), 7-hydroxymethotrexate (7-OH-MTX), and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). We will delve into their mechanisms of action, present comparative quantitative data on their biological activities, and provide detailed experimental protocols for their assessment.
Methotrexate Metabolism: A Brief Overview
Upon entering the cell, primarily via the reduced folate carrier (RFC1), methotrexate undergoes two principal metabolic transformations.[3] The first is intracellular polyglutamation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to the parent molecule, forming MTXPGs.[4] This process is crucial for the intracellular retention and enhanced pharmacological activity of the drug.[5][6] The second major pathway is the hepatic oxidation of methotrexate by aldehyde oxidase to form 7-hydroxymethotrexate (7-OH-MTX).[7] A minor metabolic route involves the cleavage of methotrexate, often by gut bacteria, to yield 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[6][8]
Core Biological Activities of Methotrexate and Its Metabolites
The primary mechanism of action for methotrexate and its active metabolites is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the reduction of dihydrofolate to tetrahydrofolate.[1][9] Tetrahydrofolate is a vital cofactor in the synthesis of purines and thymidylate, which are indispensable for DNA and RNA synthesis.[2] Inhibition of DHFR leads to a depletion of these essential precursors, thereby arresting cell proliferation.[1]
Beyond DHFR, methotrexate polyglutamates also potently inhibit other key enzymes in the folate pathway, most notably 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[10] This inhibition leads to the intracellular accumulation of AICAR, which in turn increases the release of adenosine, a potent anti-inflammatory mediator.[10][11] This adenosine-mediated pathway is thought to be a significant contributor to methotrexate's efficacy in treating autoimmune diseases.[11]
Quantitative Comparison of Biological Activities
The biological activities of methotrexate and its metabolites vary significantly. The following tables summarize the available quantitative data on their inhibitory potency against key enzymes and their cytotoxic effects on various cancer cell lines.
Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and its Metabolites
| Compound | Enzyme Source | Inhibition Constant (Ki) | IC50 | Relative Potency vs. MTX | Reference(s) |
| Methotrexate (MTX) | Human | 3.4 pM | 0.12 µM | 1 | [12][13] |
| Methotrexate (MTX) | Lactobacillus casei | 53 pM | - | 1 | [14] |
| Methotrexate (MTX) | Neisseria gonorrhoeae | 13 pM | - | 1 | [15] |
| 7-Hydroxymethotrexate (7-OH-MTX) | - | - | - | ~200-fold less potent | [16] |
| Methotrexate Polyglutamates (MTXPGs) | Human | - | - | More potent than MTX | [3][17] |
Table 2: Comparative Inhibition of AICAR Transformylase by Methotrexate and its Metabolites
| Compound | Enzyme Source | Inhibition Constant (Ki) | Relative Potency vs. MTX | Reference(s) |
| Methotrexate (MTX) | Human (MCF-7 cells) | 143 µM | 1 | [8] |
| MTX Diglutamate | Human (MCF-7 cells) | ~14 µM | ~10-fold | [8] |
| MTX Triglutamate | Human (MCF-7 cells) | ~1.4 µM | ~100-fold | [8] |
| MTX Tetraglutamate | Human (MCF-7 cells) | 56 nM | ~2500-fold | [8] |
| MTX Pentaglutamate | Human (MCF-7 cells) | 56 nM | ~2500-fold | [8] |
Table 3: Comparative Cytotoxicity (IC50) of Methotrexate and its Metabolites in Cancer Cell Lines
| Cell Line | Compound | IC50 | Reference(s) |
| AGS (gastric adenocarcinoma) | Methotrexate | 6.05 ± 0.81 nM | [18] |
| HCT-116 (colorectal carcinoma) | Methotrexate | 13.56 ± 3.76 nM | [18] |
| HCT-116 (colorectal carcinoma) | Methotrexate | 0.15 mM (48h) | [19] |
| A549 (lung carcinoma) | Methotrexate | 38.33 ± 8.42 nM | [18] |
| A549 (lung carcinoma) | Methotrexate | 0.12 mM (48h) | [19] |
| NCI-H23 (lung adenocarcinoma) | Methotrexate | 38.25 ± 4.91 nM | [18] |
| Saos-2 (osteosarcoma) | Methotrexate | >1,000 nM | [18] |
| MCF-7 (breast adenocarcinoma) | Methotrexate | 114.31 ± 5.34 nM | [18] |
| MCF-7 (breast adenocarcinoma) | Methotrexate | 1.2 µM | [20] |
| HeLa (cervical cancer) | Methotrexate | - | [21] |
| Molt-4 (acute lymphoblastic leukemia) | DAMPA | Not cytotoxic | [21] |
| Various Leukemia Cells | 7-OH-MTX | No dose-dependent inhibition of thymidylate synthase | [22] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of methotrexate and its metabolites is crucial for a comprehensive understanding of their biological effects. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of methotrexate and a typical experimental workflow for assessing the biological activity of its metabolites.
Caption: Methotrexate signaling pathway illustrating inhibition of DHFR and AICAR transformylase.
Caption: Experimental workflow for assessing the biological activities of methotrexate metabolites.
Detailed Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[1][14]
1. Materials and Reagents:
-
DHFR enzyme (human recombinant)
-
NADPH
-
Dihydrofolic acid (DHF)
-
Methotrexate (positive control) and its metabolites (test compounds)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 150 mM KCl
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a 10 mM stock solution of DHF in assay buffer.
-
Prepare serial dilutions of methotrexate and its metabolites in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the test compound or control at various concentrations.
-
Add 20 µL of 10 mM NADPH solution.
-
Add 10 µL of DHFR enzyme solution and mix gently.
-
Incubate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of 10 mM DHF solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
If determining the Ki value, perform the assay with varying concentrations of both the inhibitor and the substrate (DHF) and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[2][16]
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methotrexate and its metabolites
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of methotrexate and its metabolites in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
-
Conclusion
The biological activity of methotrexate is not solely attributable to the parent drug but is a composite of the actions of its various metabolites. Methotrexate polyglutamates are the primary mediators of its cytotoxic and anti-inflammatory effects, exhibiting significantly enhanced inhibitory potency against DHFR and AICAR transformylase compared to the parent compound. In contrast, 7-hydroxymethotrexate is a substantially less active metabolite, and DAMPA is largely considered inactive. A thorough understanding of the distinct pharmacological profiles of these metabolites, facilitated by the robust experimental protocols detailed herein, is critical for the continued optimization of methotrexate therapy and the rational design of next-generation antifolate drugs. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of cancer and autoimmune disease therapeutics.
References
- 1. Small Molecule Inhibitor of AICAR Transformylase Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues | Scilit [scilit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Methotrexate-mediated activation of an AMPK-CREB-dependent pathway: a novel mechanism for vascular protection in chronic systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variation of hepatic methotrexate 7-hydroxylase activity in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined Treatment of MCF-7 Cells with AICAR and Methotrexate, Arrests Cell Cycle and Reverses Warburg Metabolism through AMP-Activated Protein Kinase (AMPK) and FOXO1. [vivo.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. Effects and interaction of 7-hydroxy methotrexate and methotrexate in leukaemic cells ex vivo measured by the thymidylate synthase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. Biosynthesis of Nodulisporic Acids: A Multifunctional Monooxygenase Delivers a Complex and Highly Branched Array | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Methotrexate Monohydrate for Dihydrofolate Reductase (DHFR) Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making them vital for DNA synthesis and cell proliferation.[1][3] Consequently, DHFR is a significant therapeutic target for antimicrobial and anticancer drugs.[2][4] Methotrexate (MTX), a folate analog, is a potent and widely studied inhibitor of both prokaryotic and eukaryotic DHFRs and is used extensively in chemotherapy.[2][4] This application note provides a detailed protocol for an in vitro DHFR inhibition assay using methotrexate monohydrate, based on a colorimetric method.
Assay Principle The DHFR enzymatic assay quantitatively measures the activity of the enzyme by monitoring the oxidation of the cofactor NADPH to NADP+.[1][5] DHFR catalyzes the conversion of DHF to THF using NADPH as a hydride donor.[2] The consumption of NADPH results in a decrease in absorbance at 340 nm.[1][4][5] In the presence of an inhibitor like methotrexate, the enzymatic activity of DHFR is reduced or blocked, leading to a slower rate of decrease in absorbance.[4] The inhibitory effect can be quantified by measuring the reaction kinetics, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
DHFR Catalytic Pathway and Inhibition by Methotrexate
The following diagram illustrates the enzymatic reaction catalyzed by DHFR and the mechanism of inhibition by Methotrexate.
Caption: DHFR converts DHF and NADPH to THF and NADP+. Methotrexate inhibits this process.
Experimental Protocol
This protocol is designed for a 96-well microplate format and spectrophotometric reading.[1][5][6]
I. Required Materials
-
Reagents:
-
Equipment:
II. Reagent Preparation
-
DHFR Assay Buffer (1X): Prepare according to standard laboratory procedures or the manufacturer's instructions. Keep at room temperature before use.[2]
-
NADPH Stock Solution (20 mM): Reconstitute lyophilized NADPH with DHFR Assay Buffer.[6] Aliquot and store at -20°C.[2] Keep on ice during use.
-
DHF Substrate Solution (10 mM): Prepare a stock solution in Assay Buffer. DHF is light-sensitive, so protect it from light.[1][4] Prepare fresh dilutions on the day of the experiment and discard unused portions.[2][4]
-
DHFR Enzyme: The enzyme is often supplied in a glycerol-containing buffer and is very viscous.[2] Prepare dilutions in cold Assay Buffer just before use and always keep on ice.[1][6] The optimal concentration should be determined empirically to achieve a linear reaction rate for 10-20 minutes.
-
Methotrexate (MTX) Stock Solution (10 mM): Dissolve this compound in DMSO or Assay Buffer.[2][4] Aliquot and store at -20°C, protected from light.[4]
-
MTX Serial Dilutions: On the day of the experiment, prepare a series of dilutions of MTX from the stock solution using the Assay Buffer. A typical concentration range for the IC50 determination of MTX is 0.001 µM to 2.5 µM.[8] Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid affecting enzyme activity.[7]
III. Assay Procedure
-
Plate Setup: Design the plate layout to include wells for:
-
Blank/Background Control: Contains all reagents except the DHFR enzyme.
-
Enzyme Control (No Inhibitor): Contains all reagents and the solvent (e.g., DMSO) used for the inhibitor. This represents 100% enzyme activity.
-
Inhibitor Control (Positive Control): Contains a concentration of MTX known to cause complete inhibition (e.g., 1 µM).[2]
-
Test Wells: Contain all reagents and varying concentrations of Methotrexate.
-
-
Reagent Addition: Add reagents to the wells in the following order (example volumes for a 200 µL final reaction volume):
-
Add 100 µL of DHFR Assay Buffer to the appropriate wells.
-
Add 2 µL of the appropriate Methotrexate dilution or solvent (for Enzyme Control) to the wells.
-
Add diluted DHFR enzyme to all wells except the Background Control. Adjust the volume with Assay Buffer.
-
Mix and pre-incubate the plate for 10-15 minutes at room temperature, protected from light.[4] This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Kinetic Measurement:
DHFR Inhibition Assay Workflow
The diagram below outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the DHFR inhibition assay using Methotrexate.
IV. Data Analysis
-
Calculate Reaction Rate (Slope): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of DHFR inhibition for each methotrexate concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the reaction rate of the Enzyme Control (no inhibitor).
-
V_inhibitor is the reaction rate in the presence of Methotrexate.
-
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the Methotrexate concentration. Fit the data to a four-parameter logistic (or sigmoid dose-response) curve to determine the IC50 value, which is the concentration of MTX that inhibits 50% of the DHFR enzyme activity.
Quantitative Data Summary
The inhibitory potency of Methotrexate against DHFR is well-documented. The IC50 can vary depending on assay conditions and the source of the enzyme. Below is a summary of reported IC50 values.
| Inhibitor | Target Enzyme | Reported IC50 Value (µM) | Assay Type / Context | Reference |
| Methotrexate | Human DHFR | 0.12 ± 0.07 | Enzymatic Assay | [8] |
| Methotrexate | DHFR | 0.095 | Cell Viability (Daoy cells) | [9] |
| Methotrexate | DHFR | 0.035 | Cell Viability (Saos-2 cells) | [9] |
| Methotrexate | Bovine Liver DHFR | ~0.004 (4 nM) | Enzymatic Assay | [10] |
| Methotrexate | Human DHFR | 0.00605 (6.05 nM) | Cell Viability (AGS cells) | [11] |
Note: IC50 values from cell-based viability assays reflect not only direct enzyme inhibition but also factors like cell permeability and metabolism, which can differ from values obtained in purified enzymatic assays.[11]
Troubleshooting and Considerations
-
High Background: Ensure the purity of reagents. Background activity can be estimated from wells with a saturating concentration of MTX.[2]
-
Non-linear Reaction Rate: If the rate is not linear, the enzyme concentration may be too high. Perform dilutions of the enzyme to find a concentration that yields a linear slope for the duration of the assay.[2]
-
Reagent Stability: NADPH and DHF solutions can be unstable. Always prepare them fresh and keep them on ice and protected from light.[1][2][4]
-
Solvent Effects: Ensure the final concentration of the inhibitor's solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.[4]
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 4. assaygenie.com [assaygenie.com]
- 5. content.abcam.com [content.abcam.com]
- 6. abcam.com [abcam.com]
- 7. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-crt.org [e-crt.org]
Application of Methotrexate Monohydrate in Hybridoma Selection: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of methotrexate monohydrate in the selection of hybridoma cell lines. Methotrexate, a potent inhibitor of dihydrofolate reductase, serves as a critical component of the Hypoxanthine-Aminopterin-Thymidine (HAT) selection system, a cornerstone of monoclonal antibody production technology. These guidelines offer a robust framework for the successful implementation of methotrexate-based hybridoma selection, with a focus on efficiency, cell viability, and antibody yield.
Introduction
Hybridoma technology, a revolutionary method for producing monoclonal antibodies, relies on the fusion of antibody-secreting B cells with immortal myeloma cells. The selection of viable hybridoma cells from a population of unfused myeloma cells, B cells, and various fusion products is a critical step in this process. The HAT selection system is the most commonly employed method for this purpose. Methotrexate, a folic acid analog, is a key active agent in this system, replacing the traditionally used aminopterin.
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the de novo synthesis of purines and thymidine, which are necessary for DNA synthesis and cell proliferation. By blocking this pathway, methotrexate eliminates unfused myeloma cells, which are genetically deficient in the salvage pathway enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Hybridoma cells, having inherited a functional HGPRT gene from the B-cell fusion partner, can utilize the salvage pathway to synthesize nucleotides from the hypoxanthine and thymidine supplied in the HAT medium, thus ensuring their survival and proliferation.
Compared to aminopterin, methotrexate offers several advantages, including greater stability, lower toxicity, and the potential for more rapid development of hybridoma clones.[1]
Data Summary
While direct quantitative comparisons in the literature are limited, the available evidence suggests the superiority of methotrexate over aminopterin in hybridoma selection protocols. The following tables summarize the key comparative aspects and typical parameters for methotrexate application.
Table 1: Qualitative Comparison of Methotrexate and Aminopterin in Hybridoma Selection
| Feature | Methotrexate | Aminopterin | Reference |
| Toxicity | Lower | Higher | [1] |
| Stability | More Stable | Less Stable (Photosensitive) | [1] |
| Hybridoma Development | More Rapid | Slower | [1] |
| Handling | Safer | Requires more caution | [1] |
Table 2: Typical Concentrations for Methotrexate-Based HAT Selection Medium
| Component | Stock Concentration (50x) | Final Concentration (1x) |
| Hypoxanthine | 5 mM | 100 µM |
| Methotrexate | 20 µM | 0.4 µM |
| Thymidine | 0.8 mM | 16 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and processes involved in methotrexate-based hybridoma selection.
Caption: Mechanism of HAT selection using methotrexate.
References
Application Notes and Protocols for Methotrexate Monohydrate in Animal Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of methotrexate monohydrate, a widely used disease-modifying antirheumatic drug (DMARD), in established animal models of autoimmune diseases. The following sections cover its application in models of rheumatoid arthritis, multiple sclerosis, and a general overview for inflammatory bowel disease, for which specific preclinical protocols are less defined.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice is the most commonly used animal model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease. Methotrexate has been shown to be effective in ameliorating disease in this model.
Experimental Protocol: Methotrexate Treatment in a Mouse Model of CIA
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27G)
Procedure:
-
Induction of CIA:
-
On day 0, immunize male DBA/1J mice intradermally at the base of the tail with 100 µg of type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant intradermally at the base of the tail.
-
-
Methotrexate Preparation and Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after disease onset, typically around day 21-25).
-
Administer methotrexate via subcutaneous or intraperitoneal injection. A common therapeutic regimen is to begin treatment upon the first signs of arthritis.
-
-
Assessment of Disease:
-
Monitor mice daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Clinical scoring is typically performed using a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of the wrist or ankle, 2=erythema and mild swelling extending to the metatarsal or metacarpal joints, 3=erythema and moderate swelling extending to the digits, 4=severe swelling of the entire paw and digits). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
At the end of the study, collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Quantitative Data Summary: Methotrexate in CIA Mouse Model
| Parameter | Methotrexate Dose & Route | Efficacy Outcome | Reference |
| Disease Activity Score (DAS) | 2, 10, 20, 50 mg/kg, subcutaneous, once weekly | Dose-dependent reduction in DAS. Significant reduction with 20 mg/kg. | [1] |
| Paw Volume (PV) | 2, 10, 20, 50 mg/kg, subcutaneous, once weekly | Dose-dependent reduction in paw volume. | [1] |
| Clinical Score | ~2.5 mg/kg, intravenous, three times a week | Significant reduction in the incidence and severity of arthritis. | [2] |
| Anti-collagen IgG levels | ~2.5 mg/kg, intravenous, three times a week | Significant reduction in serum levels of anti-collagen IgG antibodies. | [2] |
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis, an inflammatory demyelinating disease of the central nervous system. Methotrexate has demonstrated efficacy in reducing the clinical severity of EAE.
Experimental Protocol: Methotrexate Treatment in a Mouse Model of EAE
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Syringes and needles (27G)
Procedure:
-
Induction of EAE:
-
On day 0, immunize female C57BL/6 mice subcutaneously in the flanks with 100-200 µg of MOG35-55 peptide emulsified in CFA.
-
On days 0 and 2, administer 200 ng of pertussis toxin intraperitoneally.
-
-
Methotrexate Preparation and Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Treatment is typically initiated therapeutically, starting one day after the onset of clinical signs of EAE.
-
Administer methotrexate daily or on alternating days via intraperitoneal or subcutaneous injection.
-
-
Assessment of Disease:
-
Monitor mice daily for clinical signs of EAE.
-
Clinical scoring is typically performed using a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=complete hind limb paralysis, 4=hind limb and forelimb paralysis, 5=moribund).
-
At the end of the study, collect the spinal cord and brain for histological analysis to assess inflammation and demyelination.
-
Isolate lymphocytes from the spleen and central nervous system to analyze T-cell responses to MOG peptide.
-
Quantitative Data Summary: Methotrexate in EAE Mouse Model
| Parameter | Methotrexate Dose & Route | Efficacy Outcome | Reference |
| Clinical Score | 0.1, 2.5, 5 mg/kg, intraperitoneal, daily | Dose-dependent reduction in mean clinical score. Significant reduction with 2.5 and 5 mg/kg. | [3] |
| Disease Progression | 0.1, 2.5, 5 mg/kg, intraperitoneal, daily | Amelioration of disease progression compared to control group. | [4] |
Inflammatory Bowel Disease (IBD): General Application Note
Methotrexate is used in the treatment of human inflammatory bowel disease, particularly Crohn's disease. Animal models such as Dextran Sulfate Sodium (DSS)-induced colitis are commonly used to study IBD. However, specific and detailed protocols for the use of this compound in the DSS-induced colitis model are not well-established in publicly available literature. The information below provides a general overview of methotrexate's mechanism of action in IBD.
Mechanism of Action in IBD:
Methotrexate's therapeutic effects in IBD are thought to be mediated through several mechanisms:
-
Anti-inflammatory Effects: Methotrexate inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
-
Immunosuppression: It suppresses T-cell activation and proliferation, which are key drivers of the chronic inflammation in IBD.
-
Adenosine Accumulation: Methotrexate leads to the accumulation of adenosine, which has potent anti-inflammatory properties.[6]
-
Inhibition of Dihydrofolate Reductase: By inhibiting this enzyme, methotrexate interferes with the synthesis of purines and pyrimidines, which can impact rapidly dividing immune cells.[2]
Relevant Animal Model: DSS-Induced Colitis
Visualizations
Signaling Pathways Affected by Methotrexate
Caption: Key signaling pathways modulated by Methotrexate.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Caption: Therapeutic treatment workflow in the CIA model.
Experimental Workflow: Experimental Autoimmune Encephalomyelitis (EAE) Model
Caption: Therapeutic treatment workflow in the EAE model.
References
- 1. Methotrexate in inflammatory bowel disease: A primer for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Methotrexate showed efficacy both in Crohn’s disease and ulcerative colitis, predictors of surgery were identified in patients initially treated with methotrexate monotherapy [frontiersin.org]
- 4. Efficacy of Methotrexate in Ulcerative Colitis: Failure or Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms underlying methotrexate-induced intestinal injury and protective strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate for inflammatory bowel disease: pharmacology and preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methotrexate Monohydrate as a Reference Standard in High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methotrexate (MTX), an antimetabolite and antifolate drug, is a cornerstone in the treatment of various cancers and autoimmune diseases.[1][2][3] Its therapeutic efficacy is concentration-dependent, necessitating accurate and precise quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high specificity and sensitivity.[4][5] The use of a well-characterized reference standard is paramount for the validity of any analytical method. Methotrexate monohydrate, a stable and readily available form, is frequently used as a reference standard in HPLC analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in HPLC analysis.
Physicochemical Properties of Methotrexate
| Property | Value |
| Chemical Formula | C₂₀H₂₂N₈O₅·H₂O |
| Molecular Weight | 472.46 g/mol (Monohydrate) |
| CAS Number | 59-05-2 (Anhydrous) |
| Appearance | Yellow to orange crystalline powder |
| pKa | 4.8 and 5.5 |
Source: Sigma-Aldrich, Journal of Chemical and Pharmaceutical Research[2][4]
Section 1: Analysis of Methotrexate in Bulk Drug and Pharmaceutical Dosage Forms
This section outlines the HPLC method for the quantification of methotrexate in bulk drug substance and finished pharmaceutical products, such as tablets.
Experimental Protocol
1.1. Materials and Reagents:
-
This compound Reference Standard (USP grade recommended)[6]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (Analytical grade)
-
Sodium hydroxide (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm Nylon membrane filter
1.2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Potassium dihydrogen orthophosphate buffer (pH 6.0 ± 0.05) (8:92, v/v) |
| Flow Rate | 1.4 mL/min |
| Detection Wavelength | 303 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Source: Journal of Chemical and Pharmaceutical Research[4]
1.3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a solution of potassium dihydrogen orthophosphate in water. Adjust the pH to 6.0 ± 0.05 with a sodium hydroxide solution. Mix with acetonitrile in the ratio of 92:8 (v/v) and sonicate to degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions (50-150 µg/mL): From the stock solution, prepare a series of dilutions in the mobile phase to obtain concentrations ranging from 50 µg/mL to 150 µg/mL.[4]
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of methotrexate and transfer to a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking.[4]
-
Dilute to volume with the mobile phase and mix well.
-
Centrifuge a portion of this solution at 8000 rpm for 10 minutes.[4]
-
Dilute the supernatant to a final concentration within the calibration curve range (e.g., 100 µg/mL).[4]
-
Filter the final solution through a 0.45 µm nylon membrane filter before injection.[4]
-
1.4. System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Source: Journal of Chemical and Pharmaceutical Research, ResearchGate[4][7]
1.5. Data Analysis:
Construct a calibration curve by plotting the peak area of the methotrexate standard against its concentration. Determine the concentration of methotrexate in the sample solution from the calibration curve using linear regression analysis.[4]
Method Validation Summary
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL range |
Source: Journal of Chemical and Pharmaceutical Research[4]
Experimental Workflow```dot
Caption: Sample preparation workflows.
Conclusion
The use of this compound as a reference standard is fundamental for the accurate and reliable quantification of methotrexate in both pharmaceutical and biological samples by HPLC. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust HPLC methods for methotrexate analysis. Adherence to these guidelines, including proper system suitability checks and method validation, will ensure the generation of high-quality, reproducible data for quality control and therapeutic drug monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. HPLC Method for Analysis of Methotrexate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methotrexate Monohydrate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation and use of methotrexate monohydrate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve this compound for cell culture?
This compound is practically insoluble in water and ethanol[1]. To prepare a stock solution, it is recommended to use a small amount of a basic solution or an organic solvent. Common methods include:
-
Dissolving in a minimum volume of 1 M Sodium Hydroxide (NaOH) and then diluting with sterile saline or cell culture medium.[1]
-
Using a sodium carbonate buffer (pH 9.0-9.5).
Q2: Which solvent is best for preparing my stock solution?
The choice of solvent depends on your experimental needs and cell type's sensitivity.
-
Alkaline Solutions (e.g., NaOH): This is a common and effective method, especially when DMSO is undesirable due to potential cellular toxicity.[4]
-
DMSO: Offers high solubility but be mindful of the final concentration in your culture medium, as DMSO can have physiological effects on cells.[2][4] It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[3]
Q3: What is the recommended storage and stability for methotrexate solutions?
Proper storage is critical to maintain the potency of methotrexate, which is light-sensitive.[5]
For Stock Solutions:
-
A stock solution prepared in an alkaline solution (like 1M NaOH) and diluted with saline or medium is stable for about one week at 4–8 °C or for approximately one month when stored at –20 °C.[1]
-
The solid, powdered form of this compound is stable for at least three to four years when stored at –20 °C, protected from light.[2]
For Working Solutions in Media:
-
Medium containing methotrexate should be stored in the dark and ideally used within two weeks. Over time, the drug can lose potency and break down into compounds that may be toxic to even methotrexate-resistant cells.[5]
Troubleshooting Guide
Issue 1: My methotrexate solution is cloudy or has formed a precipitate.
Precipitation can occur for several reasons. Here’s how to troubleshoot:
-
Cause: Low pH. Methotrexate and its metabolites are poorly soluble in acidic conditions.[6] Precipitation can occur if the pH of the solution drops.
-
Solution: Ensure the final pH of your stock solution is slightly alkaline. When diluting in culture medium, add the methotrexate stock slowly while gently swirling to avoid localized areas of high concentration and pH shock. Urine alkalinization is used clinically to prevent crystal formation, highlighting the importance of pH in maintaining solubility.[6]
-
-
Cause: Incorrect Solvent or Temperature. Using water or ethanol directly will not work.[1] Temperature shifts, such as repeated freeze-thaw cycles, can also cause components to fall out of solution.[7]
-
Solution: Always use the recommended solvents (e.g., dilute NaOH, DMSO).[2] Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[4] If a precipitate is observed in refrigerated media, you can try warming it to 37°C and swirling to redissolve the components before use.[8]
-
-
Cause: High Concentration. The concentration of methotrexate in your stock or working solution may exceed its solubility limit in that specific solvent or medium.
-
Solution: Review the solubility data (see Table 1) and ensure you are not exceeding the recommended concentrations. Prepare a new, more dilute stock solution if necessary.
-
Issue 2: My cells are not showing the expected response to methotrexate treatment.
If your cells are not responding as anticipated, consider the following:
-
Cause: Inactive Methotrexate. Improper storage (e.g., exposure to light or prolonged storage at incorrect temperatures) can lead to degradation of the compound.[5]
-
Solution: Prepare a fresh stock solution from the powdered compound. Always store stock solutions and media containing methotrexate protected from light.[5]
-
-
Cause: Cell Resistance. The cell line you are using may have developed resistance to methotrexate.
-
Solution: Verify the sensitivity of your cell line with a dose-response experiment. If resistance is confirmed, you may need to use a higher concentration or switch to a different cell line or therapeutic agent.
-
-
Cause: Incorrect Dosing. The effective concentration of methotrexate is dependent on both the dose and the exposure time.[9]
-
Solution: Re-evaluate your experimental protocol to ensure the concentration and duration of treatment are appropriate for your specific cell line and experimental goals.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Source |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Dilute Alkali Hydroxides (e.g., NaOH) | Soluble | [1] |
| Dilute Carbonates (e.g., Na₂CO₃) | Soluble | [1] |
| Mineral Acids | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | ~90-91 mg/mL | [3] |
| Dimethylformamide (DMF) | ~14 mg/mL | [2] |
| PBS (pH 7.2) | ~1 mg/mL | [2] |
Table 2: Stability of Methotrexate Solutions
| Solution Type | Storage Temperature | Duration | Special Conditions | Source |
| Stock in NaOH/Saline | 4–8 °C | ~1 week | Protect from light | [1] |
| Stock in NaOH/Saline | –20 °C | ~1 month | Protect from light | [1] |
| Working Solution in Media | 4 °C | Up to 2 weeks | Protect from light | [5] |
| Solid Powder | –20 °C | ≥ 4 years | Protect from light | [2] |
| Diluted in 0.9% NaCl (0.2 & 20 mg/mL) | 25 °C | 28 days | Protect from light | [10] |
| Diluted in 5% Dextrose (20 mg/mL) | 25 °C | 28 days | Protect from light | [10] |
| Diluted in 5% Dextrose (0.2 mg/mL) | 25 °C | 3 days | Protect from light | [10] |
Experimental Protocols
Protocol 1: Preparation of Methotrexate Stock Solution using Sodium Hydroxide (NaOH)
This protocol is suitable for experiments where DMSO is not desired.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile conical tubes and micropipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube under aseptic conditions.
-
Add a minimal volume of 1 M NaOH dropwise while gently vortexing until the powder is completely dissolved.
-
Dilute the dissolved methotrexate to the desired final stock concentration (e.g., 10 mM) using sterile PBS or serum-free cell culture medium.
-
Verify that the pH of the final stock solution is compatible with your cell culture conditions (typically between 7.0 and 7.5). Adjust with sterile HCl if necessary, although this is rarely needed if the initial NaOH volume was minimal.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use, light-protecting (amber) tubes and store at –20 °C for up to one month.[1]
Protocol 2: Preparation of Methotrexate Stock Solution using DMSO
This protocol is useful for achieving a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes and micropipette tips
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (solubility is up to ~90 mg/mL).[3]
-
Vortex the solution at room temperature until the methotrexate is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if needed.
-
Aliquot the stock solution into single-use, light-protecting tubes. Store at –20 °C.
-
Important: When preparing the final working solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1%).
Visualizations
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dgrc.bio.indiana.edu [dgrc.bio.indiana.edu]
- 6. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Effect of methotrexate concentration and exposure time on mammalian cell survival in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Methotrexate Monohydrate Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with the aqueous solubility of methotrexate monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the aqueous solubility of this compound?
Methotrexate is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it exhibits both low permeability and low aqueous solubility.[1][2] Its poor aqueous solubility, approximately 0.01 mg/mL at 20°C, can significantly hinder its clinical efficacy and the development of oral formulations.[1][3] Furthermore, methotrexate is known to be chemically unstable, degrading when exposed to light and extreme pH or temperatures.[1][3]
Q2: What are the most common strategies to improve the aqueous solubility of methotrexate?
Several techniques have been successfully employed to enhance the aqueous solubility of methotrexate. These include:
-
pH Modification: Methotrexate's solubility is pH-dependent. It is more soluble in alkaline solutions.[4][5]
-
Use of Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives, can significantly increase solubility.[1][6][7][8]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers and surfactants is a well-established method for improving the solubility and dissolution rate of poorly water-soluble drugs like methotrexate.[3][9][10]
-
Nanoparticle Formulations: Encapsulating methotrexate into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility and bioavailability.[11][12]
-
Use of Co-solvents and Surfactants: The addition of co-solvents like polyethylene glycol (PEG) and surfactants can also enhance solubility.[4][13]
Q3: How does pH adjustment affect methotrexate solubility?
The solubility of methotrexate free acid is significantly influenced by pH. It is readily soluble in alkaline solutions and slightly soluble in hydrochloric acid.[4] Studies have shown that increasing the pH of a formulation from 4 to 5.29, and further to 6.34, leads to a significant increase in methotrexate solubility.[4] Formulations with a pH range of 6.5 to 8.2 have been found to overcome solubility and stability issues.[4] A 20-fold and 12-fold increase in solubility was observed when the pH was increased from 5 to 7.[14]
Q4: Which cyclodextrins are most effective for solubilizing methotrexate?
Various β-cyclodextrin derivatives have been shown to be effective. In one study, the inclusion complex with 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) demonstrated the highest complexation ability and resulted in a 2268-fold increase in solubility compared to the free drug.[1] Other effective cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD), methyl-β-cyclodextrin (M-β-CD), and the native β-cyclodextrin (β-CD).[1][8]
Q5: Can you provide a general overview of the solubility enhancement with different techniques?
The following table summarizes the reported improvements in methotrexate solubility using various methods.
| Technique | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Inclusion Complex | DM-β-Cyclodextrin | 2268-fold | [1] |
| Inclusion Complex | β-Cyclodextrin | ~10-fold | [6] |
| Inclusion Complex | β-Cyclodextrin | ~15-fold | [15] |
| Solid Dispersion | PEG-4000 (1:4 ratio) | ~23-fold | [9] |
| Solid Dispersion | PVP-K30 (1:4 ratio) | ~30-fold | [9] |
| Solid Dispersion | Na-CMC/SLS (3/0.5/0.5 w/w) | 31.78-fold | [3][10] |
| Microemulsion | Not specified | 9-fold | [13] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of methotrexate during formulation. | - pH of the solution is not optimal.- Saturation solubility has been exceeded.- Instability of the formulation. | - Adjust the pH to the alkaline range (pH 6.5-8.2).[4]- Ensure the concentration of methotrexate is below its saturation point in the chosen solvent system.- Consider using stabilizing agents or techniques like inclusion complexation or solid dispersion to prevent degradation and precipitation.[1][3] |
| Low drug loading in nanoparticle formulations. | - Poor solubility of methotrexate in the lipid or polymer matrix. | - Screen different lipids or polymers to find one with better solubilizing capacity for methotrexate.[16]- Optimize the formulation process, for instance, by adjusting the concentration of surfactants.[16] |
| Inconsistent solubility results between batches. | - Variation in raw materials (e.g., purity of methotrexate, excipients).- Inconsistent experimental conditions (e.g., temperature, stirring speed, pH). | - Ensure consistent quality of all raw materials.- Standardize all experimental parameters and document them meticulously for each batch. |
| Formation of aggregates instead of a clear solution with cyclodextrins. | - Insufficient amount of cyclodextrin.- Inefficient complexation process. | - Increase the molar ratio of cyclodextrin to methotrexate.[6]- Optimize the complexation method (e.g., extend stirring time, use techniques like kneading or spray drying).[1] |
Experimental Protocols
Protocol 1: Preparation of Methotrexate-Cyclodextrin Inclusion Complexes by Spray Drying
This protocol is adapted from a study that developed spray-dried amorphous inclusion complexes of methotrexate with β-cyclodextrin and its derivatives.[1]
Materials:
-
Methotrexate (MTX)
-
β-Cyclodextrin (β-CD) or its derivatives (HP-β-CD, M-β-CD, DM-β-CD)
-
0.01 M Hydrochloric acid (HCl) in ethanol
-
Milli-Q water
-
Laboratory-scale spray dryer
Procedure:
-
Dissolve the calculated amount of the selected cyclodextrin in 200 mL of Milli-Q water to prepare a solution.
-
Separately, dissolve methotrexate in 200 mL of 0.01 M HCl ethanolic solution.
-
Add the methotrexate solution to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24 hours to allow for the formation of inclusion complexes.
-
After 24 hours, the resulting clear solution is ready for spray drying.
-
Set the spray dryer parameters as follows:
-
Inlet temperature: 110 °C
-
Outlet temperature: 75–85 °C
-
Feed rate: 3 mL/min
-
Atomization pressure: 0.15 MPa
-
Aspiration: 100%
-
-
Spray dry the solution to obtain the powdered methotrexate-cyclodextrin inclusion complex.
Protocol 2: Preparation of Methotrexate Solid Dispersion by Solvent Evaporation
This protocol is based on a method for preparing solid dispersions of methotrexate using polyethylene glycol (PEG-4000) or polyvinylpyrrolidone (PVP-K30).[9]
Materials:
-
Methotrexate (MTX)
-
Polyethylene glycol 4000 (PEG-4000) or Polyvinylpyrrolidone K30 (PVP-K30)
-
Suitable organic solvent (e.g., ethanol)
Procedure:
-
Prepare different ratios of methotrexate to polymer (e.g., 1:1, 1:2, 1:4 by weight).
-
Accurately weigh the required amounts of methotrexate and the chosen polymer.
-
Dissolve both methotrexate and the polymer in a suitable organic solvent.
-
Allow the solvent to evaporate under controlled conditions (e.g., in a fume hood with gentle stirring or using a rotary evaporator).
-
Once the solvent has completely evaporated, collect the resulting solid dispersion.
-
The solid dispersion can then be further processed (e.g., pulverized and sieved) to obtain a uniform powder.
Protocol 3: Determination of Methotrexate Solubility
This is a general protocol for determining the solubility of methotrexate formulations.
Materials:
-
Methotrexate formulation (e.g., pure drug, inclusion complex, solid dispersion)
-
Aqueous medium (e.g., distilled water, phosphate buffer of a specific pH)
-
Centrifuge
-
0.45 µm syringe filter
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the methotrexate formulation to a known volume of the aqueous medium in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 10 minutes to separate the undissolved solid.[1]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample appropriately with the mobile phase of the HPLC system.
-
Quantify the concentration of methotrexate in the diluted sample using a validated HPLC method.[1]
Visualizations
Caption: General experimental workflow for enhancing and evaluating methotrexate solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
References
- 1. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement of Methotrexate by Solid Nanodispersion Approach for the Improved Treatment of Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Bioavailability and High Photostability of Methotrexate by Spray-Dried Surface-Attached Solid Dispersion with an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107106485A - Methotrexate preparations - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Combination of β-cyclodextrin inclusion complex and self-microemulsifying drug delivery system for photostability and enhanced oral bioavailability of methotrexate: novel technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Frontiers | Nanocarriers for methotrexate delivery/codelivery in the frame of cancer diagnostics and treatment: a review [frontiersin.org]
- 12. Evaluation of solid-lipid nanoparticles formulation of methotrexate for anti-psoriatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Triethanolamine Stabilization of Methotrexate-β-Cyclodextrin Interactions in Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Identifying Methotrexate Monohydrate Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying methotrexate monohydrate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of methotrexate (MTX)?
A1: The most commonly reported degradation products of methotrexate (MTX) are 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[1][2] Other impurities and degradation products that have been identified, particularly through advanced techniques like LC-MS, include aminopterin, N-methylfolic acid, and various esterified impurities.[][4] Photodegradation can also lead to products resulting from N-demethylation and cleavage of the C-N bond.[5][6]
Q2: What are the main factors that cause methotrexate degradation?
A2: Methotrexate is sensitive to several factors that can lead to its degradation:
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[][5][6] It is crucial to protect samples from light during storage and analysis.[7]
-
pH: MTX stability is pH-dependent. It is most stable around a neutral pH of 7.[8] Acidic conditions can lead to hydrolysis, forming products like 4-amino-4-deoxy-10-methylpteroic acid (AMP).[9][10]
-
Temperature: Elevated temperatures can accelerate degradation.[] Therefore, proper storage at controlled room temperature or refrigeration is recommended.[]
-
Oxidation: Methotrexate can undergo oxidative degradation, leading to the formation of products like 7-hydroxy-methotrexate.[]
-
Moisture: Due to its sensitivity to moisture, methotrexate can undergo hydrolytic breakdown.[]
Q3: Which analytical techniques are most suitable for identifying and quantifying MTX and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely used and effective techniques.[][11]
-
HPLC with UV or fluorescence detection is a robust method for routine analysis and quantification.[1][11]
-
LC-MS/MS offers higher sensitivity and selectivity, enabling the identification and quantification of a wider range of impurities and degradation products, even at low concentrations.[][12]
Troubleshooting Guides
Issue 1: Poor chromatographic separation of MTX and its degradation products.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent like acetonitrile.[1][13] Adjusting the pH of the buffer can significantly impact the retention and separation of the analytes. |
| Incorrect column selection. | Use a C18 or a phenyl-functionalized column, which are commonly reported for successful separation of MTX and its impurities.[1][][13] |
| Suboptimal gradient elution program. | If using gradient elution, adjust the gradient profile (initial and final solvent composition, ramp time) to improve resolution between closely eluting peaks.[] |
| Column degradation. | Ensure the column is properly conditioned and has not exceeded its lifetime. Replace the column if performance deteriorates. |
Issue 2: Inaccurate quantification of degradation products.
| Possible Cause | Troubleshooting Step |
| Matrix effects in biological samples (e.g., plasma, serum). | Employ effective sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[1][13] |
| Lack of appropriate reference standards. | Use certified reference standards for all identified degradation products to ensure accurate calibration and quantification. |
| Improper calibration curve. | Prepare a calibration curve with a sufficient number of data points covering the expected concentration range of the analytes. The linearity should be verified. |
| Sample instability during analysis. | Protect samples from light and maintain a controlled temperature in the autosampler to prevent further degradation during the analytical run.[7][14] |
Issue 3: Failure to detect low-level degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient sensitivity of the detector. | For trace-level analysis, switch from UV to a more sensitive detector like a fluorescence detector or, ideally, a mass spectrometer (MS).[1][11] |
| Inadequate sample concentration. | If possible, concentrate the sample using techniques like solid-phase extraction (SPE) to increase the concentration of the analytes of interest.[15] |
| Suboptimal MS parameters. | When using LC-MS/MS, optimize the ionization source parameters (e.g., spray voltage, gas flows) and the mass transition settings (precursor and product ions, collision energy) for each analyte to maximize signal intensity.[12] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Methotrexate and 7-OH-MTX
This protocol is based on a method for monitoring MTX in patient serum.[13]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a phenyl SPE cartridge.
-
Load the human serum sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute MTX and 7-OH-MTX with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Kromasil-C18 (or equivalent)
-
Mobile Phase: 50 mM sodium acetate buffer (pH 3.6)–acetonitrile (89:11, v/v)
-
Flow Rate: 1.0 mL/min (adjust as needed for optimal separation)
-
Detection: UV at 307 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Identify peaks based on the retention times of MTX and 7-OH-MTX reference standards.
-
Quantify the analytes by comparing their peak areas to a calibration curve prepared with known concentrations of the standards.
-
Protocol 2: LC-MS/MS Method for the Analysis of Methotrexate and its Metabolites
This protocol is a general guide based on common practices for LC-MS/MS analysis of MTX.[12]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum sample, add 250 µL of a precipitation solution (e.g., methanol containing an internal standard like methotrexate-²H₃).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dilute with water before injection.
-
-
LC-MS/MS Conditions:
-
UPLC System: ACQUITY UPLC I-Class System (or equivalent)
-
Column: ACQUITY UPLC HSS C18 SB (or equivalent)
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with additives like formic acid).
-
Mass Spectrometer: Xevo TQD Mass Spectrometer (or equivalent triple quadrupole MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
-
Data Analysis:
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantify the analytes using the peak area ratios relative to the internal standard and a calibration curve.
-
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data for Methotrexate and Key Degradation Products
| Compound | Typical Retention Time (min) | UV λmax (nm) | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) |
| Methotrexate (MTX) | Varies with method | 302 - 307[11][13] | 455.1[12] | 308.3[12] |
| 7-hydroxymethotrexate (7-OH-MTX) | Varies with method | ~305 | 471.1[12] | 324.3[12] |
| 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) | Varies with method | ~305 | Varies | Varies |
| Aminopterin (Impurity B) | Varies with method | ~305 | 441.1 | 294.1 |
Note: Retention times are highly method-dependent and should be determined using reference standards under specific experimental conditions.
Table 2: Typical HPLC-UV Method Validation Parameters
| Parameter | Methotrexate | 7-OH-MTX |
| Linear Range | 0.025–5.00 µM[13] | Varies |
| Limit of Quantitation (LOQ) | 0.01 µM[13] | 0.38 ng/mL[1] |
| Limit of Detection (LOD) | 0.003 µM[13] | Varies |
| Recovery | 93.1–98.2%[13] | Varies |
| Intra-day Precision (%RSD) | < 7.8%[13] | Varies |
| Inter-day Precision (%RSD) | < 12.6%[13] | Varies |
Visualizations
Caption: Major degradation pathways of methotrexate.
Caption: General workflow for analyzing methotrexate degradation products.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metaphactory [semopenalex.org]
- 4. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - ProQuest [proquest.com]
- 7. Test Details [utmb.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing Methotrexate Monohydrate Concentration for Cancer Cell Line Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methotrexate monohydrate in cancer cell line studies.
Frequently Asked Questions (FAQs)
1. How should I prepare and store a stock solution of this compound for cell culture experiments?
Methotrexate is insoluble in water and ethanol but is soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates. For cell culture applications, a common method is to dissolve methotrexate in a minimal amount of 0.1 M NaOH and then dilute it with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration. It can also be dissolved in DMSO.[1]
-
Short-term storage: Diluted stock solutions are stable for about a week at 4–8°C.
-
Long-term storage: For longer-term storage, aliquots of the stock solution can be stored at –20°C for at least a month and are stable for at least three years when stored at -20°C. It is recommended to protect the stock solution from light.
2. What is the mechanism of action of methotrexate in cancer cells?
Methotrexate is a folate analog that primarily acts as an antimetabolite.[2][3] Its main mechanism involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purine and pyrimidine nucleotides, which are essential for DNA synthesis, repair, and replication.[2][4] This ultimately leads to the arrest of the cell cycle, primarily in the S phase, and induces apoptosis.[6][7]
3. What are typical starting concentrations for methotrexate in cancer cell line studies?
The effective concentration of methotrexate can vary significantly depending on the cancer cell line. A general starting point for in vitro studies is to test a broad range of concentrations, for example, from 0.001 to 50 µg/ml.[8] Some studies have used concentrations ranging from 1x10⁻⁴ to 1x10² µM.[9] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Troubleshooting Guides
Problem 1: High variability or no dose-dependent cytotoxicity observed in MTT or other viability assays.
-
Possible Cause 1: Presence of thymidine and hypoxanthine in the culture medium. Some culture media, like RPMI-1640, contain thymidine and hypoxanthine, which can be salvaged by cells, bypassing the effect of methotrexate and leading to a lack of dose-dependent cytotoxicity.[10][11]
-
Possible Cause 2: Incorrect incubation time. The cytotoxic effects of methotrexate are cell cycle-dependent and may require a longer incubation period to become apparent.
-
Possible Cause 3: Drug stability issues. Methotrexate can be unstable in certain conditions, such as alkaline pH and exposure to light.[13][14]
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. Protect methotrexate solutions from light. Ensure the pH of the final culture medium is stable and within the optimal range of 6-8.[15]
-
Problem 2: Cells appear resistant to methotrexate treatment.
-
Possible Cause 1: Intrinsic or acquired drug resistance. Cancer cells can develop resistance to methotrexate through various mechanisms.[3][16]
-
Mechanisms of Resistance:
-
Impaired drug uptake: Reduced expression or function of the reduced folate carrier (RFC1), the primary transporter of methotrexate into cells.[3][4][17]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[3][4][17]
-
DHFR gene amplification or mutation: Increased levels of DHFR or mutations that reduce methotrexate's binding affinity.[3][16][18]
-
Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), which is responsible for adding glutamate residues to methotrexate, a process that enhances its intracellular retention and inhibitory activity.[3][4][17]
-
-
Solution:
-
Verify resistance: Confirm resistance by comparing the IC50 value of your cell line to published data for sensitive cell lines.
-
Investigate mechanisms: Analyze the expression levels of RFC1, ABC transporters, and DHFR. Sequence the DHFR gene to check for mutations.
-
Combination therapy: Consider combining methotrexate with other chemotherapeutic agents that have different mechanisms of action.
-
-
Problem 3: Inconsistent results in apoptosis or cell cycle assays.
-
Possible Cause 1: Suboptimal methotrexate concentration. The concentration of methotrexate used may be too low to induce significant apoptosis or cell cycle arrest, or too high, leading to widespread necrosis that can confound apoptosis measurements.
-
Solution: Use a concentration around the IC50 value determined from your viability assays. It is also beneficial to test a range of concentrations (e.g., 0.5x, 1x, and 2x IC50).
-
-
Possible Cause 2: Inappropriate timing of analysis. The peak of apoptosis or cell cycle arrest may occur at a specific time point after treatment.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal time for analysis. For cell cycle analysis, an S-phase arrest is commonly observed.[7]
-
Data Presentation
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| HeLa | Cervical Cancer | 24 | > 50 µg/ml |
| MCF-7 | Breast Cancer | 24 | > 50 µg/ml |
| HaCaT | Non-tumor Keratinocyte | 24 | > 50 µg/ml |
| HTC-116 | Colorectal Cancer | 12 | 2.3 mM |
| HTC-116 | Colorectal Cancer | 24 | 0.37 mM |
| HTC-116 | Colorectal Cancer | 48 | 0.15 mM |
| A-549 | Lung Carcinoma | 48 | 0.10 mM |
| Daoy | Medulloblastoma | 144 (6 days) | 9.5x10⁻² µM |
| Saos-2 | Osteosarcoma | 144 (6 days) | 3.5x10⁻² µM |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., cell density, medium composition, assay method). The data presented here is for comparative purposes.[8][9][12]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[19]
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of methotrexate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the methotrexate dilutions. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19][20]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[20]
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is based on general procedures for flow cytometry-based apoptosis assays.[21][22][23]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V-fluorochrome, PI, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with methotrexate at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines a standard method for cell cycle analysis by flow cytometry.[7][24][25]
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with methotrexate as required.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Methotrexate's mechanism of action in a cancer cell.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. publications.ashp.org [publications.ashp.org]
- 16. Cancer Drug Resistance | CancerQuest [cancerquest.org]
- 17. researchgate.net [researchgate.net]
- 18. Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4.8. Cell viability assay [bio-protocol.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Methotrexate Monohydrate Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges associated with methotrexate (MTX) resistance in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to methotrexate. What are the common underlying mechanisms?
A1: Resistance to methotrexate is a multifactorial issue that can arise from various cellular changes. The most common mechanisms include:
-
Reduced Drug Accumulation:
-
Decreased Influx: Reduced expression or mutations in the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is the primary transporter of MTX into the cell.[1][2][3][4]
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as MRP1, MRP2, MRP3, and MRP4, which actively pump MTX out of the cell.[2][5][6]
-
-
Alterations in Dihydrofolate Reductase (DHFR):
-
Gene Amplification: An increase in the copy number of the DHFR gene, leading to higher levels of the DHFR enzyme, the primary target of MTX.[7][8][9][10] This is one of the most common mechanisms of acquired resistance.[9]
-
Gene Mutations: Mutations in the DHFR gene that reduce the binding affinity of MTX to the enzyme.[2]
-
-
Impaired Methotrexate Polyglutamylation:
-
Reduced Folylpolyglutamate Synthetase (FPGS) Activity: Decreased activity of FPGS, the enzyme that adds glutamate residues to MTX. Polyglutamated MTX is retained more effectively within the cell and is a more potent inhibitor of other folate-dependent enzymes.[1][11][12][13][14][15]
-
Increased Gamma-Glutamyl Hydrolase (GGH) Activity: Elevated activity of GGH, which removes the glutamate residues from MTX polyglutamates, facilitating its efflux from the cell.[2][5]
-
Q2: How can I determine the IC50 of methotrexate in my sensitive and resistant cell lines?
A2: The half-maximal inhibitory concentration (IC50) can be determined using a cytotoxicity assay, such as the MTT or CCK-8 assay. This involves seeding the cells in 96-well plates and treating them with a range of methotrexate concentrations for a specified period (e.g., 72 hours).[2] The cell viability is then measured, and the IC50 is calculated as the drug concentration that inhibits cell growth by 50% compared to untreated controls.[2]
Q3: My cells are showing resistance, but I don't see any amplification of the DHFR gene. What other mechanisms could be at play?
A3: While DHFR amplification is a common cause of resistance, its absence points towards other potential mechanisms.[7][8][9] You should investigate the following possibilities:
-
Transport-Related Resistance: Assess the expression and function of the reduced folate carrier (RFC) for potential decreases in MTX uptake.[1][2][3] Also, examine the expression of ABC transporters (e.g., MRPs) to check for increased drug efflux.[2][5]
-
Defective Polyglutamylation: Measure the activity of the enzymes FPGS and GGH. Reduced FPGS or increased GGH activity can lead to lower intracellular levels of active, polyglutamated MTX.[1][12][13][14][15]
-
DHFR Mutations: Sequence the DHFR gene to identify any mutations that might alter the binding affinity of methotrexate.[2]
Q4: Can methotrexate resistance be reversed?
A4: In some cases, methotrexate resistance can be at least partially reversed or circumvented.
-
Drug Withdrawal: For resistance caused by unstable gene amplification (e.g., double minutes), withdrawing the drug from the culture medium can lead to the loss of these extrachromosomal elements and a return to a more sensitive phenotype.[9]
-
Inhibitors of Efflux Pumps: For resistance mediated by ABC transporters, co-treatment with inhibitors of these pumps (e.g., verapamil for P-glycoprotein) may restore sensitivity, although this is more established for other chemotherapeutics.
-
Alternative Antifolates: Using newer antifolates that are less dependent on the RFC for transport or are better substrates for FPGS may be effective against certain resistant cell lines.[16]
Troubleshooting Guides
Problem 1: Unexpectedly High IC50 Value for Methotrexate in a "Sensitive" Cell Line
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the concentration of your methotrexate stock solution. Prepare fresh dilutions from a new vial of methotrexate monohydrate powder.[17] |
| Cell Culture Conditions | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase during the experiment.[18] High cell density can sometimes confer transient resistance.[19][20] |
| Media Composition | High concentrations of folic acid or nucleosides in the culture medium can compete with methotrexate or bypass its effects.[21] Use a medium with a defined and consistent folate concentration. |
| Mycoplasma Contamination | Test your cell line for mycoplasma contamination. Mycoplasma can alter cellular metabolism and drug response.[22] |
| Inherent Resistance | The cell line may have a higher intrinsic resistance than anticipated. Review the literature for typical IC50 values for your specific cell line. |
Problem 2: Developing a Methotrexate-Resistant Cell Line Takes an Unusually Long Time
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration | The initial and incremental increases in methotrexate concentration may be too low to apply sufficient selective pressure. Gradually increase the concentration in a stepwise manner.[2] |
| Unstable Resistance Mechanism | The emerging resistance mechanism might be unstable. Maintain continuous exposure to the drug to select for stable resistance.[9] |
| Slow Emergence of Resistant Clones | The development of resistance can be a slow process involving the selection of rare, pre-existing resistant cells or the gradual acquisition of resistance-conferring mutations.[20] Be patient and continue the selection process. |
| Cell Line Characteristics | Some cell lines are inherently more difficult to make resistant. |
Quantitative Data Summary
Table 1: Example of Methotrexate IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | Methotrexate IC50 (nM) | Resistance Index (RI) | Reference |
| CCRF-CEM | Parental | 7.4 | - | [13] |
| CCRF-CEM/MTX | Resistant | > 50,000 | > 6750 | [2] |
| MOLT-4 | Parental | 8.0 | - | [2] |
| MOLT-4/MTX | Resistant | > 50,000 | > 6250 | [2] |
| Saos-2 | Parental | (Value not specified) | - | [23] |
| Saos-2/MTX4.4 | Resistant | (Value not specified) | 12.73 | [23] |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Key Experimental Protocols
Protocol 1: Establishment of a Methotrexate-Resistant Cell Line
-
Determine the initial IC50: Perform a cytotoxicity assay to determine the IC50 of methotrexate in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing methotrexate at a concentration equal to the IC20-IC50.
-
Stepwise dose escalation: Once the cells have adapted and are growing steadily, increase the methotrexate concentration by 1.5 to 2-fold.[2][24]
-
Monitor cell growth: Continuously monitor the cells for signs of recovery and stable growth. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat dose escalation: Repeat the process of stepwise dose escalation until the cells can proliferate in the desired final concentration of methotrexate. This process can take several months.
-
Characterize the resistant line: Once a resistant cell line is established, characterize its level of resistance by determining its IC50 and comparing it to the parental line to calculate the resistance index.[25]
Protocol 2: Methotrexate Uptake Assay
-
Cell preparation: Seed cells in a multi-well plate and allow them to attach and reach the desired confluency.
-
Pre-incubation: Wash the cells with a transport buffer (e.g., HEPES-buffered saline) and pre-incubate at 37°C.
-
Initiate uptake: Add the transport buffer containing radiolabeled methotrexate (e.g., [3H]MTX) at a specific concentration.[2]
-
Incubate: Incubate the cells for various time points (e.g., 3, 10, 20, 30, and 45 minutes) at 37°C.[2]
-
Terminate uptake: Stop the uptake by adding ice-cold phosphate-buffered saline (PBS) and washing the cells multiple times to remove extracellular [3H]MTX.[2]
-
Cell lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation counting: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of intracellular [3H]MTX.
-
Data analysis: Normalize the radioactivity to the protein concentration of the cell lysate and plot the uptake over time.
Visualizing Mechanisms and Workflows
Caption: Signaling pathway of methotrexate action and resistance.
Caption: Troubleshooting workflow for methotrexate resistance.
Caption: Experimental workflow for developing resistant cell lines.
References
- 1. Mechanisms of methotrexate resistance in acute leukemia. Decreased transport and polyglutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Reduced folate carrier gene (RFC1) expression and anti-folate resistance in transfected and non-selected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate transport and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Stimulation of methotrexate resistance and dihydrofolate reductase gene amplification by c-myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Methotrexate hydrate powder, BioReagent, suitable for cell culture, ≥98 (HPLC) MTX hydrate [sigmaaldrich.com]
- 18. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Methotrexate resistance in vitro is achieved by a dynamic selectionprocess of tumor cell variants emerging during treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scienceopen.com [scienceopen.com]
- 25. Cell Culture Academy [procellsystem.com]
How to prevent methotrexate monohydrate precipitation in stock solutions
Welcome to the technical support center for methotrexate monohydrate. This resource provides detailed guidance to researchers, scientists, and drug development professionals on the proper handling and preparation of methotrexate stock solutions to prevent precipitation and ensure experimental success.
Troubleshooting Guide
This guide addresses the most common issues encountered with this compound solubility. Follow these step-by-step instructions if you observe precipitation in your stock solution.
Issue: My Methotrexate Stock Solution Has Precipitated. What Should I Do?
Precipitation of methotrexate, a weak acid, is most commonly due to a decrease in the pH of the solution. Its solubility is significantly lower in acidic or neutral aqueous solutions.
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for methotrexate solubility?
Methotrexate is a dicarboxylic acid with a pKa of approximately 2.95.[1] In solutions with a pH below 6.0, it is poorly soluble and prone to precipitation.[2] Increasing the pH above 7.0 deprotonates the carboxylic acid groups, converting the molecule into a more soluble salt form. Therefore, maintaining an alkaline pH is the most critical factor for preventing precipitation in aqueous stock solutions.
Q2: What is the best solvent for preparing methotrexate stock solutions?
The choice of solvent depends on the experimental requirements. Both aqueous and organic options are available, each with specific advantages.
-
Alkaline Aqueous Solutions: For many cell culture applications, preparing the stock in an aqueous buffer is ideal. This is typically achieved by first dissolving the methotrexate powder in a small amount of dilute sodium hydroxide (NaOH) and then diluting it with a sterile, preservative-free medium like saline or 5% Dextrose Solution.[3][4]
-
Organic Solvents: Methotrexate is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6] DMSO is a common choice, but researchers should be aware that it can have physiological effects on cells.[7] Ensure the final concentration of DMSO in your experiment is negligible.[5]
Q3: What are the recommended concentrations for stock solutions?
Over-saturating the solution is a common cause of precipitation. Adhering to established solubility limits is essential.
| Solvent | pH | Approximate Solubility | Source |
| 0.1 M NaOH | ~13 | 20 mg/mL | [3] |
| Dimethylformamide (DMF) | N/A | ~14 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | N/A | ~3 mg/mL | [5] |
| PBS | 7.2 | ~1 mg/mL | [5] |
| Water | Neutral | Practically Insoluble | [8][9] |
Q4: How should I store my methotrexate stock solution?
Proper storage is crucial for maintaining the stability and activity of methotrexate.
-
Temperature: Store stock solutions at –20°C.
-
Stability: When stored at –20°C, the solid compound is stable for at least four years.[5] An aqueous stock solution stored at –20°C is stable for about a month, while at 4–8°C it is stable for about a week.[3]
-
Light: Protect the solution from light, especially during long-term storage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to dispense the stock solution into single-use aliquots.
Q5: Can I use the methotrexate sodium salt to avoid solubility issues?
Yes. The disodium salt of methotrexate is significantly more soluble in water (greater than 25 mg/mL) compared to the hydrate or free acid form.[7] Using the salt form can circumvent the need for pH adjustments with NaOH and reduce the risk of precipitation.[7]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Methotrexate Stock Solution (10 mg/mL)
This protocol uses a pH adjustment method to achieve a stable aqueous stock solution.
Workflow Diagram
Methodology
-
Preparation: In a sterile microcentrifuge tube, add a minimal amount of 0.1M or 1M NaOH. For a final 10 mg/mL solution, this might be 50-100 µL.
-
Dissolution: Add the weighed this compound powder to the NaOH. Vortex thoroughly until the powder is completely dissolved. The solution should appear clear and yellow.
-
Dilution: Gradually add sterile, preservative-free saline or PBS to reach the final desired volume and concentration. Mix gently.
-
pH Verification (Optional but Recommended): Check the pH of the final solution. It should be above 7.0 to ensure stability. If needed, adjust carefully with dilute NaOH.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Dispense into single-use aliquots and store at -20°C, protected from light.
Protocol 2: Re-dissolving Precipitated Aqueous Methotrexate
This procedure can be attempted before discarding a precipitated solution.
-
Warm Solution: Gently warm the solution to room temperature.
-
Add Base: While vortexing, add 1M NaOH drop by drop (e.g., 1-2 µL at a time).
-
Observe: Check for dissolution of the precipitate after each drop.
-
Finalize: If the precipitate dissolves, filter-sterilize the solution and re-aliquot for storage. It is advisable to re-verify the concentration via spectrophotometry before use.
-
Discard: If the precipitate does not dissolve after raising the pH, the solution may be oversaturated or degraded. It should be discarded according to institutional safety guidelines.
Mechanism of Action
Methotrexate's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[10] This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of purine nucleotides and thymidylate, which are the building blocks of DNA and RNA.[4] By blocking this pathway, methotrexate interferes with DNA synthesis, cellular repair, and replication, making it a potent agent against rapidly dividing cells.[4][11]
Simplified Folate Synthesis Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. globalrph.com [globalrph.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmpk.com [pharmpk.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Buy Methotrexate | 59-05-2 | >98% [smolecule.com]
- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methotrexate Monohydrate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of methotrexate monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of methotrexate in aqueous solutions?
A1: Methotrexate exhibits its greatest stability in the neutral to slightly alkaline pH range. Specifically, a pH of 7.0 has been identified as optimal for maximizing the chemical stability of methotrexate, minimizing degradation.[1][2] Formulations with a pH range of 6.5 to 8.2 have been shown to overcome solubility and stability issues.[3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of methotrexate is highly dependent on pH. It is poorly soluble in acidic conditions and becomes more soluble in alkaline solutions.[3][4] A significant increase in solubility is observed when the pH is raised from 4.0 to 5.29, with further increases at a pH of 6.34.[3] For instance, a 12 to 20-fold increase in solubility was noted when the pH increased from 5 to 7.[5]
Q3: What are the primary degradation pathways for methotrexate at different pH values?
A3: At a pH above 7, particularly at elevated temperatures, methotrexate primarily undergoes hydrolysis to form N¹⁰-Methylpteroylglutamic acid.[6] In acidic solutions, methotrexate can undergo acid-catalyzed degradation to produce 4-amino-4-deoxy-10-methylpteroic acid (AMP).[7][8] Photolytic degradation, which can be catalyzed by bicarbonate ions, leads to cleavage of the molecule, forming products such as 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[6]
Q4: Can I expect to see precipitation of my methotrexate solution during my experiment?
A4: Precipitation can occur if the pH of the solution drops to acidic levels, as methotrexate and its metabolites are poorly soluble at an acidic pH.[9] Maintaining a neutral to alkaline pH is crucial to prevent precipitation, especially in high-concentration solutions.
Q5: How does the ionic strength of the buffer affect methotrexate stability?
A5: The rate of both hydrolysis and photolysis of methotrexate can be influenced by the buffer system used. An increase in the ionic strength of the buffer has been shown to catalyze the degradation of methotrexate.[3] Therefore, it is important to carefully consider both the pH and the ionic strength of the buffer when preparing methotrexate solutions.[3]
Q6: What is the impact of pH on the biological activity of methotrexate?
A6: The transport of methotrexate into cells, a key factor for its activity, can be pH-dependent. Many solid tumors have an acidic interstitial pH.[10] Interestingly, methotrexate transport activity at a low pH is prevalent in human solid tumor cells and can even preserve its activity in cells that lack the primary transporter, the reduced folate carrier (RFC).[10] In some cases, methotrexate influx at pH 5.5 was found to be equal to or greater than at pH 7.4 in a majority of studied solid tumor cell lines.[10]
Troubleshooting Guides
Issue 1: I am observing a rapid loss of methotrexate concentration in my aqueous solution.
-
Possible Cause: The pH of your solution may be too high (alkaline) or too low (acidic), or the solution may be exposed to light.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your methotrexate solution. For optimal stability, the pH should be maintained in the neutral range (around 7.0).[1][2]
-
Adjust pH: If the pH is outside the optimal range, adjust it using a suitable buffer system. Be mindful that the ionic strength of the buffer can also affect stability.[3]
-
Protect from Light: Methotrexate is susceptible to photolytic degradation.[6] Ensure your solutions are protected from light by using amber vials or covering the containers with aluminum foil.
-
Control Temperature: At pH values above 7, hydrolysis is more pronounced at elevated temperatures.[6] Store solutions at recommended temperatures and avoid unnecessary heat exposure.
-
Issue 2: My methotrexate solution has become cloudy or has formed a precipitate.
-
Possible Cause: The pH of the solution has likely shifted to a more acidic range, causing the poorly soluble methotrexate to precipitate out of solution.[9]
-
Troubleshooting Steps:
-
Check pH: Measure the pH of the solution. A pH below 6.0 is likely to cause precipitation.
-
Alkalinize Solution: Gradually add a dilute alkaline solution (e.g., sodium bicarbonate) to raise the pH to 7.0 or slightly above to redissolve the precipitate.[9] An increase in urine pH from 6.0 to 7.0 increases the solubility of methotrexate and its metabolites by five- to eightfold.[9]
-
Buffer Choice: For future experiments, use a buffer with sufficient capacity to maintain the pH in the desired range, especially if other components in your experiment could alter the pH.
-
Quantitative Data Summary
Table 1: Effect of pH on Methotrexate Solubility
| pH | Relative Solubility Increase | Reference |
| 4.0 | Baseline | [3] |
| 5.29 | Significantly Higher than pH 4.0 | [3] |
| 6.34 | Further Increased | [3] |
| 5 to 7 | 12 to 20-fold Increase | [5] |
Table 2: Kinetic Constants of Methotrexate Degradation under Different pH and Photolytic Conditions
| Degradation Process | pH | H₂O₂ Concentration | Kinetic Constant (min⁻¹) | Reference |
| Photolysis | 3.5 | 3 mM | 0.028 | [11] |
| Photolysis | 7.0 | 3 mM | 0.013 | [11] |
| Photolysis | 9.5 | 3 mM | 0.027 | [11] |
| Photocatalysis | 3.5 | 3 mM | 0.016 | [11] |
| Photocatalysis | 7.0 | 3 mM | 0.005 | [11] |
| Photocatalysis | 9.5 | 3 mM | 0.008 | [11] |
Experimental Protocols
Protocol 1: Determination of Methotrexate Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of methotrexate in solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 3, 5, 7, 9).
-
Preparation of Methotrexate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.1 M sodium hydroxide).
-
Preparation of Test Solutions: Dilute the methotrexate stock solution with each buffer solution to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Store the test solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (pH adjusted to 3.0 with HCl) in a ratio of 26:74 (v/v).[12]
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[12]
-
Detection: Set the UV detector to 303 nm.[12]
-
Flow Rate: A flow rate of 1 mL/min is common.[12]
-
Injection Volume: Inject a standard volume (e.g., 10 µL) of each sample.
-
-
Data Analysis: Quantify the peak area of methotrexate at each time point. A decrease in the peak area over time indicates degradation. The degradation kinetics can be determined by plotting the concentration of methotrexate versus time.
Protocol 2: In Vitro Release Study of Methotrexate at Various pH Values
This protocol describes how to evaluate the release of methotrexate from a formulation at different pH levels, mimicking physiological conditions.
-
Preparation of Release Media: Prepare buffer solutions representing different physiological environments (e.g., pH 2.0, 4.0, 5.5, and 7.4).[5]
-
Dissolution Apparatus: Use a standard dissolution test apparatus (e.g., USP Type II).
-
Experimental Setup:
-
Place a known amount of the methotrexate-containing formulation into the dissolution vessel containing the release medium.
-
Maintain the temperature at 37 ± 0.5 °C.[5]
-
-
Sampling: At specific time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Determine the concentration of methotrexate in the collected samples using a UV-visible spectrophotometer at a wavelength of 303 nm.[5] A predetermined calibration curve for methotrexate should be used for accurate quantification.
-
Data Analysis: Calculate the cumulative amount of methotrexate released over time and plot the release profile for each pH condition.
Visualizations
Caption: Troubleshooting workflow for methotrexate degradation.
Caption: Troubleshooting workflow for methotrexate precipitation.
Caption: General experimental workflow for pH-dependent stability studies.
References
- 1. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN107106485A - Methotrexate preparations - Google Patents [patents.google.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Thermal and photolytic decomposition of methotrexate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Methotrexate cytotoxicity assay troubleshooting and common pitfalls
Welcome to the technical support center for methotrexate (MTX) cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of methotrexate in cytotoxicity studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your methotrexate cytotoxicity experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Pipette gently to avoid cell stress. Consider using a multichannel pipette for consistency.[1][2][3] |
| Edge effects: Evaporation from wells on the plate's perimeter. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate dispensing of cells, media, or reagents. | Calibrate pipettes regularly. Use fresh tips for each replicate. Ensure consistent pipetting technique.[2] | |
| Presence of air bubbles: Bubbles in the wells can interfere with absorbance readings. | Inspect plates for bubbles before reading. If present, gently pop them with a sterile needle.[1] | |
| No dose-dependent cytotoxicity observed | Cell line resistance to methotrexate: The chosen cell line may have intrinsic or acquired resistance to MTX. | Research the cell line's known sensitivity to methotrexate. Consider using a different cell line with known sensitivity as a positive control. Mechanisms of resistance can include decreased drug uptake, increased dihydrofolate reductase (DHFR) activity, or reduced polyglutamylation.[4][5][6] |
| Presence of salvage pathway metabolites: Thymidine and hypoxanthine in the culture medium can allow cells to bypass the effects of MTX. | Use a medium depleted of thymidine and hypoxanthine or add enzymes like thymidine phosphorylase and xanthine oxidase to the medium to enzymatically deplete these metabolites.[7][8] | |
| Incorrect drug concentration range: The concentrations tested may be too low to induce a cytotoxic effect. | Perform a wider range of serial dilutions to determine the optimal concentration range for your specific cell line.[9] | |
| Short incubation time: The duration of drug exposure may be insufficient to induce cell death. | Increase the incubation time with methotrexate. A common duration is 72 hours.[9][10] | |
| High background signal in control wells | Media components: Phenol red or serum in the culture medium can contribute to background absorbance. | Use a phenol red-free medium for the assay. Prepare a background control with media and the assay reagent but no cells.[11] |
| Contamination: Microbial contamination can lead to false-positive signals. | Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment. | |
| Low signal or poor dynamic range | Low cell density: Insufficient number of viable cells at the time of the assay. | Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the end of the incubation period.[1] |
| Suboptimal assay conditions: Incorrect incubation times or reagent concentrations for the specific assay (e.g., MTT, SRB). | Strictly follow the recommended protocol for your chosen cytotoxicity assay. Optimize incubation times with the detection reagent. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of methotrexate?
Methotrexate is a folate antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[12][13][14] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[12][14] By blocking this pathway, methotrexate disrupts DNA synthesis and repair, leading to cell cycle arrest, primarily in the S-phase, and subsequent cell death.[13]
Q2: Which cytotoxicity assay is best for use with methotrexate?
Both MTT and Sulforhodamine B (SRB) assays are commonly used.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
-
SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass.[15][16][17]
The choice depends on your specific experimental needs. The MTT assay reflects metabolic activity, while the SRB assay provides a measure of cell biomass.
Q3: How long should I incubate my cells with methotrexate?
A common incubation period for methotrexate cytotoxicity assays is 72 hours.[9][10] However, the optimal time can vary depending on the cell line and its doubling time. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific model.[18][19]
Experimental Design & Protocol
Q4: What are the critical controls to include in my methotrexate cytotoxicity assay?
-
Untreated Control: Cells cultured in media without methotrexate. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve the methotrexate. This control is essential to ensure the solvent itself is not causing cytotoxicity.[15]
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank/Background Control: Wells containing only culture medium and the assay reagent (MTT or SRB). This is used to subtract the background absorbance.[11][15]
Q5: My IC50 values for methotrexate vary between experiments. What could be the cause?
Variability in IC50 values can be attributed to several factors:
-
Cell passage number: As cells are passaged, their characteristics, including drug sensitivity, can change.
-
Cell health and confluence: Ensure cells are in the logarithmic growth phase and at a consistent confluence when seeded.
-
Incubation time: Different incubation periods will result in different IC50 values.[18]
-
Assay conditions: Minor variations in reagent preparation, incubation times, and pipetting can all contribute to variability.[2]
Data Interpretation
Q6: What are the common mechanisms of cellular resistance to methotrexate?
Cells can develop resistance to methotrexate through several mechanisms:
-
Impaired drug uptake: Mutations or decreased expression of the reduced folate carrier (RFC) can limit the entry of methotrexate into the cell.[20][21]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump methotrexate out of the cell.[20]
-
Increased DHFR levels: Gene amplification of the DHFR gene leads to higher levels of the target enzyme, requiring more methotrexate to achieve an inhibitory effect.[4][5][21]
-
Decreased polyglutamylation: Methotrexate is retained in the cell through the addition of glutamate residues, a process called polyglutamylation. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) leads to poor drug retention.[4][5][20]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[22]
-
-
Methotrexate Treatment:
-
Prepare a stock solution of methotrexate and perform serial dilutions to achieve the desired final concentrations.
-
Add 100 µL of the methotrexate dilutions to the respective wells.
-
Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[11][22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Cell Seeding and Methotrexate Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization and Absorbance Reading:
Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Methotrexate-induced cytotoxicity and genotoxicity in germ cells of mice: intervention of folic and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4.8. Cell viability assay [bio-protocol.org]
- 23. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Minimizing Off-Target Effects of Methotrexate Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of methotrexate monohydrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of methotrexate?
A1: Methotrexate's primary on-target effect is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[1] This inhibition leads to the desired anti-proliferative effects in cancer cells.
However, methotrexate also exhibits several off-target effects, primarily through the inhibition of other enzymes involved in folate and purine metabolism. These include:
-
Thymidylate Synthase (TS): Inhibition of TS further disrupts DNA synthesis.[2][3]
-
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) Transformylase (ATIC): Inhibition of ATIC leads to the accumulation of AICAR, which has downstream effects on adenosine signaling.[4][5][6]
-
Adenosine Deaminase (ADA) and AMP Deaminase (AMPD): The accumulation of AICAR indirectly inhibits these enzymes, leading to increased intracellular and extracellular adenosine levels. This increase in adenosine is largely responsible for the anti-inflammatory effects of low-dose methotrexate.[6][7]
Q2: How do methotrexate polyglutamates influence its activity and off-target effects?
A2: Inside the cell, methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[8][9] Polyglutamation enhances the intracellular retention of methotrexate and increases its inhibitory potency against DHFR and other target enzymes.[10] Longer-chain MTX-PGs are more potent inhibitors of thymidylate synthase and AICAR transformylase compared to methotrexate monoglutamate.[2][4] This increased potency can contribute to both on-target efficacy and off-target effects.
Q3: What is the purpose of a "folinic acid rescue," and when should it be used in experiments?
A3: Folinic acid (leucovorin) is a reduced form of folic acid that can bypass the metabolic block induced by methotrexate's inhibition of DHFR. It replenishes the intracellular pool of tetrahydrofolate, thereby rescuing non-cancerous cells from the toxic effects of methotrexate.[11][12][13] In experimental settings, a folinic acid rescue is crucial when using high concentrations of methotrexate or when trying to distinguish between the antiproliferative effects and other mechanisms of action. The timing and concentration of folinic acid are critical to ensure the rescue of normal cells without compromising the experimental goals.[12][14]
Q4: What are common signs of off-target toxicity in cell culture experiments?
A4: Off-target toxicity in cell culture can manifest as:
-
Reduced cell viability and proliferation in non-target or control cell lines.
-
Changes in cell morphology, such as rounding, detachment, or signs of apoptosis.
-
Alterations in metabolic activity, which can be assessed using assays like MTT or AlamarBlue.
-
Perturbations in cell cycle progression, often observed as an accumulation of cells in the S-phase.
Q5: How can I minimize off-target effects in my experiments?
A5: Several strategies can be employed to minimize off-target effects:
-
Dose Optimization: Use the lowest effective concentration of methotrexate to achieve the desired on-target effect.
-
Folinic Acid Rescue: Implement a carefully timed folinic acid rescue to protect non-target cells.
-
Use of Polyglutamation-Deficient Cell Lines: For specific mechanistic studies, consider using cell lines with altered FPGS activity.
-
Co-administration of Nucleosides: Supplementing culture media with purines (e.g., hypoxanthine) and/or thymidine can help bypass the metabolic blocks and mitigate some off-target effects.[15]
-
Monitor Intracellular Methotrexate Levels: Measuring intracellular MTX-PGs can help correlate drug concentration with cellular effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death in control/non-target cell lines | Methotrexate concentration is too high, leading to widespread cytotoxicity. | Perform a dose-response curve to determine the optimal concentration. Implement a folinic acid rescue protocol. |
| Unexpected changes in gene or protein expression unrelated to the folate pathway | Off-target effects on other signaling pathways. | Investigate the adenosine signaling pathway. Use lower concentrations of methotrexate. Compare results with and without folinic acid rescue. |
| Inconsistent results between experiments | Variability in intracellular methotrexate accumulation and polyglutamation. | Standardize cell seeding density and treatment duration. Consider measuring intracellular MTX-PG levels to ensure consistent drug exposure. |
| Folinic acid rescue is not effective | Incorrect timing or concentration of folinic acid. Methotrexate concentration is excessively high. | Optimize the timing of folinic acid addition (typically 24 hours after methotrexate).[11][12] Increase the concentration of folinic acid. Re-evaluate the methotrexate concentration used. |
| Difficulty distinguishing between antiproliferative and anti-inflammatory effects | Both pathways are affected by methotrexate. | Use a folinic acid rescue to mitigate the antiproliferative effects and isolate the adenosine-mediated anti-inflammatory effects. Measure markers of both pathways (e.g., nucleotide levels and adenosine concentration). |
Data Presentation: Quantitative Analysis of Methotrexate Inhibition
The following tables summarize the inhibitory concentrations (IC50) and constants (Ki) of methotrexate and its polyglutamates for its primary on-target enzyme (DHFR) and key off-target enzymes.
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate
| Cell Line/Source | IC50 / Ki | Reference |
| Daoy (Medulloblastoma) | 9.5 x 10⁻² µM | [16] |
| Saos-2 (Osteosarcoma) | 3.5 x 10⁻² µM | [16] |
| Neisseria gonorrhoeae | Ki = 13 pM | [17] |
Table 2: Inhibition of Off-Target Enzymes by Methotrexate and its Polyglutamates
| Enzyme | Inhibitor | IC50 / Ki | Reference |
| Thymidylate Synthase | Methotrexate (MTX-Glu1) | IC50 = 22 µM, Ki = 13 µM | [2][3] |
| MTX-Glu2 | Ki = 0.17 µM | [2][3] | |
| MTX-Glu3 | Ki = 0.08 µM | [2][3] | |
| MTX-Glu4 | Ki = 0.05 µM | [2][3] | |
| MTX-Glu5 | Ki = 0.047 µM | [2][3] | |
| MTX-HSA (24h incubation) | IC50 = 6.9 µM | [18] | |
| AICAR Transformylase | Methotrexate (MTX-Glu1) | Ki = 143 µM | [4] |
| MTX-Glu4 | Ki = 5.6 x 10⁻⁸ M | [4] | |
| MTX-Glu5 | Ki = 5.6 x 10⁻⁸ M | [4] | |
| Adenosine Deaminase | Methotrexate Treatment | Reduced Vmax | [7][19] |
Experimental Protocols
Protocol 1: In Vitro Folinic Acid Rescue in Methotrexate-Treated Cancer Cell Lines
This protocol provides a general framework for performing a folinic acid rescue in cell culture. Specific concentrations and timings may need to be optimized for your cell line and experimental goals.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
Folinic acid (Leucovorin) stock solution
-
Cell viability assay (e.g., MTT, Trypan Blue)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Methotrexate Treatment: Treat cells with a range of methotrexate concentrations (e.g., 0.01 µM to 10 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Folinic Acid Rescue:
-
Incubation: Continue to incubate the cells for the remainder of the treatment period.
-
Assessment of Cell Viability: At the end of the experiment, assess cell viability using your chosen method (e.g., MTT assay).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves for methotrexate with and without folinic acid to determine the extent of the rescue effect.
Protocol 2: Measurement of Intracellular Methotrexate Polyglutamates by HPLC
This protocol outlines a general procedure for the extraction and quantification of MTX-PGs from cultured cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA), cold
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Methotrexate polyglutamate standards
Procedure:
-
Cell Harvesting: After treatment with methotrexate, wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis and Protein Precipitation: Add a known volume of cold 0.6 M PCA to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with K₂CO₃. The formation of a precipitate (KClO₄) will occur.
-
Final Centrifugation: Centrifuge again to remove the precipitate.
-
HPLC Analysis:
-
Inject a known volume of the final supernatant onto the HPLC system.
-
Use an appropriate mobile phase gradient to separate the different MTX-PG species.
-
Detect the eluting compounds using a UV detector (at ~302 nm) or a fluorescence detector after post-column oxidation.
-
-
Quantification: Create a standard curve using known concentrations of MTX-PG standards to quantify the amount of each polyglutamate in your samples.
Visualizations
Signaling Pathways
Caption: On-target effect of methotrexate on the folate pathway.
Caption: Off-target effect of methotrexate on the adenosine signaling pathway.
Experimental Workflow
Caption: General workflow for an in vitro folinic acid rescue experiment.
References
- 1. Methotrexate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced inhibition of thymidylate synthase by methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]
- 10. Intracellular pharmacokinetics of methotrexate polyglutamates in human breast cancer cells. Selective retention and less dissociable binding of 4-NH2-10-CH3-pteroylglutamate4 and 4-NH2-10-CH3-pteroylglutamate5 to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. search.library.uq.edu.au [search.library.uq.edu.au]
- 14. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of thymidylate synthetase activity in development of methotrexate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo antitumor activity of methotrexate conjugated to human serum albumin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methotrexate modulates the kinetics of adenosine in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Methotrexate Monohydrate and Methotrexate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methotrexate and its Forms
Methotrexate is a cornerstone therapy in the treatment of various cancers and autoimmune diseases, including rheumatoid arthritis and psoriasis.[1][2] It functions as an antimetabolite and antifolate agent.[2] Methotrexate is available in different forms, primarily as the free acid (often as a monohydrate) and as a sodium salt. The choice between these forms is largely dictated by the intended route of administration and formulation requirements, which in turn can impact the drug's overall performance.
Methotrexate sodium is frequently used in parenteral (injectable) formulations due to its higher aqueous solubility.[3] The potency of methotrexate sodium preparations is typically expressed in terms of the equivalent amount of methotrexate acid.[3]
Physicochemical Properties
A key differentiator between methotrexate monohydrate and methotrexate sodium is their solubility, which can significantly influence bioavailability, particularly for oral dosage forms.
| Property | This compound | Methotrexate Sodium | References |
| Molecular Formula | C₂₀H₂₂N₈O₅·H₂O | C₂₀H₂₁N₈NaO₅ | [3] |
| Molecular Weight | 472.46 g/mol | 476.43 g/mol | [3] |
| Appearance | Yellow to orange-brown crystalline powder | Yellow to orange-brown crystalline powder | [3][4] |
| Solubility in Water | Practically insoluble | Freely soluble in dilute solutions of alkali hydroxides and carbonates | [3][4][5][6] |
| Solubility in Other Solvents | Practically insoluble in alcohol, chloroform, and ether. Soluble in dilute mineral acids and dilute solutions of alkali hydroxides and carbonates. | Freely soluble in dilute solutions of mineral acids, alkali hydroxides and carbonates. Practically insoluble in chloroform, ether and alcohol. | [3][4] |
Implications for Bioavailability and Efficacy
The difference in solubility between the two forms is a critical factor affecting their absorption and, consequently, their bioavailability and therapeutic efficacy.
-
Oral Administration: For solid oral dosage forms, the dissolution rate of the active ingredient in the gastrointestinal fluid is often the rate-limiting step for absorption. The higher solubility of methotrexate sodium would be expected to lead to faster dissolution and potentially more complete absorption compared to the monohydrate form, especially at higher doses where the absorption of methotrexate is known to be saturable.[3] The bioavailability of oral methotrexate is variable, ranging from 23% to 95% in pediatric patients, and is affected by dose.[3] At doses of 30 mg/m² or less, the mean bioavailability is about 60%.[3][7]
-
Parenteral Administration: For injectable formulations, high water solubility is essential. Methotrexate sodium is the preferred form for intravenous, intramuscular, and subcutaneous injections, as it can be readily dissolved in aqueous vehicles to prepare stable solutions for administration.[3] Parenteral administration bypasses the complexities of gastrointestinal absorption, leading to more predictable and generally higher bioavailability.[8][9]
While direct comparative efficacy studies are lacking, the superior solubility of the sodium salt suggests a potential advantage in formulations where rapid and complete dissolution is crucial for achieving optimal therapeutic outcomes.
Experimental Protocols for Efficacy Evaluation
The efficacy of methotrexate, irrespective of its form, is evaluated through a range of in vitro and in vivo experimental models. These protocols are designed to assess its cytotoxic effects on cancer cells or its anti-inflammatory properties in models of autoimmune disease.
In Vitro Efficacy Assessment: Cytotoxicity Assays
A common method to evaluate the efficacy of methotrexate in cancer research is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Methotrexate Cytotoxicity
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A-427 for lung cancer) in 96-well plates at a density of 5,000-8,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Drug Treatment: Prepare stock solutions of this compound and methotrexate sodium in an appropriate solvent (e.g., a minimum amount of 0.1 M NaOH followed by dilution in culture medium).[6] Treat the cells with a range of concentrations of each methotrexate form (e.g., 10 µM, 50 µM) for a specified duration, typically 48 hours.[10] Include untreated cells as a control.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) can be determined to compare the cytotoxic potency of the two forms.
In Vivo Efficacy Assessment: Animal Models of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model to assess the efficacy of anti-arthritic drugs like methotrexate.
Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail of susceptible mouse strains (e.g., DBA/1).
-
Booster Immunization: After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment Initiation: Once clinical signs of arthritis (e.g., paw swelling, erythema) become apparent, randomize the animals into treatment groups. Administer this compound or methotrexate sodium (e.g., via subcutaneous injection) at various doses (e.g., 2, 10, 20, 50 mg/kg) on a weekly schedule.[11] A vehicle-treated group serves as the control.
-
Efficacy Evaluation:
-
Clinical Scoring: Monitor the severity of arthritis regularly (e.g., 3 times per week) using a macroscopic scoring system that assesses paw swelling and joint inflammation.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Mechanism of Action of Methotrexate
Methotrexate exerts its therapeutic effects through multiple mechanisms, primarily centered on the inhibition of folate metabolism and the promotion of adenosine release.[12][13]
-
Inhibition of Dihydrofolate Reductase (DHFR): Methotrexate competitively inhibits DHFR, an enzyme essential for converting dihydrofolate to the active tetrahydrofolate.[14] Tetrahydrofolate is a crucial cofactor in the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By disrupting this pathway, methotrexate inhibits the proliferation of rapidly dividing cells, such as cancer cells and inflammatory immune cells.[14]
-
Inhibition of AICAR Transformylase (ATIC): In its polyglutamated form, methotrexate also inhibits ATIC, leading to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[14][15]
-
Promotion of Adenosine Release: The accumulation of AICAR inhibits adenosine deaminase, leading to increased intracellular levels of adenosine, which is then released into the extracellular space.[15] Extracellular adenosine binds to its receptors on immune cells, triggering anti-inflammatory signaling cascades that suppress the activity of neutrophils, T cells, and macrophages.[13][15]
-
Inhibition of JAK/STAT Pathway: Recent evidence suggests that methotrexate may also exert its anti-inflammatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is central to the inflammatory response.[14][16]
Visualizations
Signaling Pathway of Methotrexate
Caption: Mechanism of action of methotrexate.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing.
Conclusion
The selection between this compound and methotrexate sodium is primarily a decision driven by formulation requirements, with the sodium salt offering a significant advantage in terms of aqueous solubility. This enhanced solubility is crucial for parenteral formulations and may lead to improved bioavailability in oral dosage forms. While direct comparative efficacy data is scarce, the underlying physicochemical properties suggest that the sodium salt may provide a more reliable and predictable clinical performance, particularly at higher doses. The experimental protocols and mechanisms of action described herein provide a framework for the continued investigation and optimization of methotrexate-based therapies.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Methotrexate - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Bioavailability of higher dose methotrexate comparing oral and subcutaneous administration in patients with rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 10. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.library.albany.edu [search.library.albany.edu]
- 14. droracle.ai [droracle.ai]
- 15. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
A Comparative Guide to Validating Methotrexate Monohydrate Purity via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like methotrexate monohydrate is a critical step in drug development and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by experimental data and protocols.
Methotrexate, an antimetabolite and antifolate drug, is used in the treatment of cancer and autoimmune diseases.[1] Its therapeutic efficacy is intrinsically linked to its purity, making robust analytical validation essential. HPLC stands out as a reliable and widely used method for this purpose, offering high resolution and sensitivity.[2] This guide will delve into the specifics of HPLC for methotrexate purity analysis, compare it with alternative methods, and provide detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Methotrexate Purity
HPLC is a cornerstone technique in pharmaceutical analysis due to its precision and ability to separate, identify, and quantify components in a mixture.[2] For methotrexate, reverse-phase HPLC is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.
Common Impurities in Methotrexate
Several impurities can arise during the synthesis, storage, or degradation of methotrexate. It is crucial to identify and control these to ensure the safety and efficacy of the drug. Common process-related and degradation impurities include:
-
4-amino-N10-methylpteroic acid
-
N-methylfolic acid
-
Methotrexate esters (e.g., 5-methylester, dimethyl ester, 5-ethyl ester)[3][4]
The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) set specific limits for these impurities.
Experimental Protocol: HPLC Method
Below is a typical experimental protocol for the purity analysis of this compound using HPLC.
Objective: To separate and quantify methotrexate and its known impurities.
Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Sodium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 100mm x 4.6mm, 5µm |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (e.g., 92:8 v/v), pH adjusted to 6.0 with sodium hydroxide[5] |
| Flow Rate | 1.4 mL/min[5] |
| Detection Wavelength | 303 nm[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 25°C[5] |
| Diluent | Dimethyl sulfoxide (DMSO)[5][6] |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in DMSO.
-
Prepare the sample solution by dissolving the this compound sample in DMSO to achieve a similar concentration as the standard solution.
-
Filter both solutions through a 0.45 µm nylon filter before injection.
Performance Data
The performance of an HPLC method is evaluated based on several parameters as defined by the International Council for Harmonisation (ICH) guidelines.[7]
| Parameter | Typical Value |
| Retention Time (Methotrexate) | ~4.5 min[5] |
| Linearity (Concentration Range) | 50 - 150 µg/mL[5][8] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Limit of Detection (LOD) | 1.58 µg/mL[9] |
| Limit of Quantification (LOQ) | 5.26 µg/mL[9] |
Comparison with Alternative Methods
While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own set of advantages and disadvantages.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a refinement of HPLC that uses smaller particle size columns (sub-2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for methotrexate and its impurities can be completed on an Agilent Zorbax Extend C-18 column (50 mm × 4.6 mm, 1.8 μm) with a gradient elution system.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing higher sensitivity and specificity. This is particularly useful for identifying unknown impurities. The electrospray ionization (ESI) source is commonly used in positive ion mode for methotrexate analysis.[8]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis time, and low sample and reagent consumption.[10] A typical CE method for methotrexate might use a fused-silica capillary and a running buffer containing phosphate.[11]
Comparative Summary of Analytical Techniques
| Feature | HPLC | UPLC | LC-MS | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between mobile and stationary phases. | Similar to HPLC but with smaller particles for higher efficiency. | Separation by HPLC followed by mass-based detection. | Separation based on electrophoretic mobility in an electric field. |
| Resolution | Good | Excellent | Excellent | Excellent |
| Analysis Time | Moderate | Fast | Moderate | Fast |
| Sensitivity | Good | Very Good | Excellent | Good |
| Cost (Instrument) | Moderate | High | High | Moderate |
| Solvent Consumption | High | Low | High | Very Low |
| Key Advantage | Robust and widely available. | High throughput and resolution. | High sensitivity and specificity for impurity identification. | High efficiency and low sample/reagent consumption.[10] |
Visualizing the Workflow
To better understand the logical flow of validating this compound purity, the following diagrams illustrate the key processes.
Caption: Experimental workflow for HPLC purity validation of this compound.
Caption: Logical relationship for comparing analytical methods for methotrexate purity.
References
- 1. brieflands.com [brieflands.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pjps.pk [pjps.pk]
- 4. scienceopen.com [scienceopen.com]
- 5. Determination of Methotrexate in Biological Fluids and a Parenteral Injection Using Terbium-Sensitized Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. Capillary electrophoretic determination of methotrexate, leucovorin and folic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Performance of Methotrexate Monohydrate in Diverse Cell Culture Media: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate cell culture medium is a critical step that can significantly influence experimental outcomes. This guide provides an objective comparison of Methotrexate Monohydrate's performance in different cell culture media, supported by experimental data, to aid in the selection of the most suitable conditions for in vitro studies.
Methotrexate is a folate antagonist widely used in cancer chemotherapy and for the treatment of autoimmune diseases. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA and RNA synthesis. The efficacy of methotrexate can be modulated by various components within the cell culture medium, most notably the concentration of folic acid. This guide explores how different media formulations can impact the cytotoxic effects of methotrexate on cancer cell lines.
Impact of Cell Culture Media on Methotrexate Cytotoxicity
The composition of cell culture media, particularly the concentration of essential nutrients like folic acid, can significantly alter the apparent cytotoxicity of methotrexate. Cells cultured in media with lower folate levels generally exhibit increased sensitivity to methotrexate. This is because methotrexate competes with folate for uptake into the cell and for binding to DHFR. When extracellular folate concentrations are low, there is less competition, leading to enhanced intracellular accumulation and efficacy of methotrexate.
Below is a compilation of published IC50 values for methotrexate in various cancer cell lines cultured in two commonly used media: Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions beyond the basal medium, such as serum supplementation and incubation times.
Table 1: Comparative IC50 Values of Methotrexate in Different Cell Culture Media
| Cell Line | Cancer Type | Medium | Methotrexate IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | DMEM | 0.033 | 72 | [1] |
| MCF-7 | Breast Cancer | DMEM | 13.27 | 24 | |
| MCF-7 | Breast Cancer | DMEM | 1.76 | 48 | |
| Daoy | Medulloblastoma | DMEM | 0.095 | 144 | [2] |
| Saos-2 | Osteosarcoma | DMEM | 0.035 | 144 | [2] |
| HCT-116 | Colon Cancer | Not Specified | 2.3 (as mM) | 12 | [3][4] |
| HCT-116 | Colon Cancer | Not Specified | 0.37 (as mM) | 24 | [3][4] |
| HCT-116 | Colon Cancer | Not Specified | 0.15 (as mM) | 48 | [3][4] |
| A-549 | Lung Cancer | Not Specified | >1 (as mM) | 24 | [3][4] |
| A-549 | Lung Cancer | Not Specified | 0.10 (as mM) | 48 | [3][4] |
| BT-474 | Breast Cancer | RPMI-1640 | 4.85 (as mg/mL) | 24 | [5] |
| BT-474 | Breast Cancer | RPMI-1640 | 3.62 (as mg/mL) | 48 | [5] |
| CCRF-CEM | Leukemia | RPMI-1640 | Not Specified | - | [1] |
| Saos-2 | Osteosarcoma | RPMI-1640 | Not Specified | - |
Note: IC50 values can vary significantly between different studies due to variations in experimental protocols, serum concentration, and cell passage number.
Key Signaling Pathways Affected by Methotrexate
Methotrexate exerts its effects by interfering with several critical cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results and designing further studies.
Folate Metabolism Pathway
The primary target of methotrexate is the folate metabolic pathway. By inhibiting DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.
Caption: Methotrexate inhibits DHFR, blocking the conversion of DHF to THF and disrupting DNA and RNA synthesis.
AMPK Signaling Pathway
Methotrexate treatment can lead to the accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which activates AMP-activated protein kinase (AMPK). Activated AMPK can inhibit cell proliferation and anabolic processes.
Caption: Methotrexate-induced AICAR accumulation activates AMPK, leading to inhibition of cell growth.
JNK Signaling Pathway
Methotrexate can induce oxidative stress, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.
Caption: Methotrexate can induce ROS, activating the JNK pathway and promoting apoptosis.
Experimental Protocols
To ensure reproducibility and comparability of results, standardized experimental protocols are essential. The following section outlines a general workflow for assessing the cytotoxicity of this compound in different cell culture media.
General Workflow for Cytotoxicity Testing
A typical workflow involves seeding cells, treating them with a range of methotrexate concentrations, and then assessing cell viability after a defined incubation period.
Caption: A generalized workflow for determining the cytotoxicity of methotrexate in various cell culture media.
Detailed Methodology: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
DMEM, RPMI-1640, and/or other desired cell culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of the respective complete culture medium (containing FBS and antibiotics).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Methotrexate Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the methotrexate stock solution in the respective cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of methotrexate. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve methotrexate) and a no-treatment control (fresh medium).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the methotrexate concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of methotrexate that inhibits cell growth by 50%.
-
Conclusion and Recommendations
The choice of cell culture medium can have a profound impact on the observed efficacy of this compound in vitro. The data presented in this guide, although not from direct comparative studies, highlight the variability in methotrexate IC50 values that can be attributed in part to the culture medium. The folate concentration is a key determinant of methotrexate sensitivity.
For researchers investigating the effects of methotrexate, it is crucial to:
-
Select a cell culture medium with a defined and consistent composition.
-
Be aware of the folate concentration in the chosen medium and its potential impact on the experimental results.
-
Report the full details of the cell culture conditions, including the basal medium, serum concentration, and any other supplements, to ensure the reproducibility of the findings.
-
When comparing data across different studies, carefully consider the potential influence of varying media formulations.
By carefully selecting and standardizing cell culture conditions, researchers can obtain more reliable and comparable data on the performance of this compound, ultimately contributing to a better understanding of its mechanisms of action and the development of more effective cancer therapies.
References
- 1. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Characterization of Liposomal Methotrexate and Its Effect on BT-474 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Immunoassay Cross-Reactivity in Methotrexate Monitoring: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the analytical nuances of therapeutic drug monitoring is paramount. This guide provides a detailed comparison of immunoassay cross-reactivity with methotrexate (MTX) metabolites, offering supporting data and experimental protocols to aid in the selection and interpretation of monitoring methods.
High-dose methotrexate therapy, a cornerstone in the treatment of various cancers, necessitates vigilant therapeutic drug monitoring to ensure efficacy while mitigating toxicity. Immunoassays are frequently employed for this purpose due to their speed and ease of use. However, a significant challenge arises from the cross-reactivity of these assays with methotrexate's primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA). This cross-reactivity can lead to an overestimation of the true methotrexate concentration, potentially impacting clinical decisions regarding leucovorin rescue.
This guide delves into the comparative performance of different immunoassay platforms, presenting quantitative data on metabolite cross-reactivity and outlining the experimental methodologies used to determine these interactions.
Comparative Analysis of Methotrexate Immunoassay Cross-Reactivity
The extent of cross-reactivity with 7-OH-MTX and DAMPA varies significantly across different immunoassay technologies. The following table summarizes the reported cross-reactivity percentages for several common platforms. It is crucial to note that methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered gold standards due to their high specificity and are often used as reference methods.[1][2] Immunoassays, in contrast, can show persistent positive bias, especially at lower methotrexate concentrations.[3]
| Immunoassay Platform | Metabolite | Cross-Reactivity (%) | Reference Method Comparison |
| Chemiluminescent Microparticle Immunoassay (CMIA) | 7-OH-MTX | No cross-reactivity observed at concentrations up to 25 µmol/L. | Good correlation with LC-MS/MS (r=0.9985).[4] |
| DAMPA | Systematically cross-reacted, even at concentrations below 0.05 µmol/L. | Falsely elevated methotrexate concentrations have been reported post-glucarpidase administration.[4][5] | |
| Fluorescence Polarization Immunoassay (FPIA) | 7-OH-MTX & DAMPA | Can lead to overestimation of MTX concentrations, particularly during the elimination phase.[6] | At low MTX concentrations, FPIA results can be up to 14% higher than HPLC.[7] The presence of 7-OH-MTX can significantly influence results.[1] |
| Enzyme-Multiplied Immunoassay Technique (EMIT) | 7-OH-MTX | Significant overestimation of MTX levels. At 66 hours post-infusion, 31% of samples showed overestimation compared to HPLC.[1] | Poor correlation with HPLC (r²=0.663) in the presence of 7-OH-MTX.[1] |
Experimental Protocols
Accurate determination of immunoassay cross-reactivity is essential for validating a method. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Cross-Reactivity Assessment in a Chemiluminescent Microparticle Immunoassay (CMIA)
This protocol is adapted from studies evaluating the cross-reactivity of MTX metabolites in CMIA systems.[4]
Objective: To determine the percentage of cross-reactivity of 7-OH-MTX and DAMPA in a methotrexate CMIA.
Materials:
-
Methotrexate-free human plasma
-
Stock solutions of 7-hydroxymethotrexate and DAMPA of known concentrations
-
Chemiluminescent Microparticle Immunoassay (CMIA) analyzer and corresponding methotrexate reagent kits
-
Calibrators and controls
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of 7-OH-MTX and DAMPA in methotrexate-free plasma to achieve a range of clinically relevant concentrations (e.g., for 7-OH-MTX: 1 µmol/L, 5 µmol/L, and 25 µmol/L; for DAMPA: 0.03 µmol/L, 1.5 µmol/L, and 3 µmol/L).[4]
-
-
Sample Analysis:
-
Analyze the spiked plasma samples using the methotrexate CMIA assay according to the manufacturer's instructions.
-
Run methotrexate calibrators and controls to ensure the validity of the assay run.
-
-
Data Analysis:
-
The apparent methotrexate concentration is measured for each spiked sample.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent MTX Concentration / Metabolite Concentration) x 100
-
Protocol 2: Comparative Analysis of Immunoassay and HPLC
This protocol outlines a general procedure for comparing the results of an immunoassay with a reference HPLC method.[1][7]
Objective: To evaluate the agreement between a methotrexate immunoassay and an HPLC method in clinical samples.
Materials:
-
Patient plasma samples collected at various time points after high-dose methotrexate administration.
-
Immunoassay analyzer and reagents.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer).
-
Validated HPLC method for the simultaneous quantification of methotrexate and its metabolites.
Procedure:
-
Sample Collection and Preparation:
-
Collect patient blood samples in appropriate anticoagulant tubes and separate the plasma.
-
For HPLC analysis, perform protein precipitation by adding a methanolic solution, followed by centrifugation.[2]
-
-
Immunoassay Analysis:
-
Analyze the plasma samples for methotrexate concentration using the immunoassay platform as per the manufacturer's protocol.
-
-
HPLC Analysis:
-
Inject the supernatant from the prepared samples into the HPLC system.
-
Quantify the concentrations of methotrexate, 7-OH-MTX, and DAMPA based on a calibration curve.
-
-
Data Analysis:
-
Compare the methotrexate concentrations obtained from the immunoassay and the HPLC method for each patient sample.
-
Perform statistical analysis, such as correlation and bias plots (e.g., Bland-Altman plot), to assess the level of agreement between the two methods.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of methotrexate and a generalized workflow for assessing immunoassay cross-reactivity.
References
- 1. Interference of 7-hydroxymethotrexate with the determination of methotrexate in plasma samples from children with acute lymphoblastic leukemia employing routine clinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a new high-performance liquid chromatography method with fluorescence polarization immunoassay for analysis of methotrexate [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of methotrexate in serum: the aca MTHO immunoassay and HPLC compared - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Methotrexate and Other Antifolate Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of methotrexate and other prominent antifolate drugs, including pemetrexed, pralatrexate, aminopterin, lometrexol, and raltitrexed. By presenting key performance data, detailed experimental protocols, and visual representations of metabolic pathways and workflows, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction to Antifolate Drugs
Antifolates are a class of chemotherapeutic agents that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1] Folate is essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and for the methylation of various molecules. By mimicking the structure of folic acid, antifolates competitively inhibit key enzymes in folate metabolism, leading to the disruption of DNA synthesis and repair, and ultimately, to cell death.[1][2] This mechanism of action makes them particularly effective against rapidly dividing cancer cells. Methotrexate, one of the earliest and most widely used antifolates, primarily targets dihydrofolate reductase (DHFR).[2] However, newer generations of antifolates have been developed with different enzyme targets and improved cellular uptake and retention, offering potentially enhanced efficacy and different resistance profiles.
Mechanism of Action: The Folate Pathway
The primary mechanism of action for most antifolates is the inhibition of one or more key enzymes within the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and repair.
Data Presentation: In Vitro Performance Comparison
The following tables summarize the in-vitro performance of methotrexate and other antifolate drugs across various metrics, including enzyme inhibition and cytotoxicity in different cancer cell lines.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition
| Drug | Apparent Ki (nM) for human DHFR | Reference |
| Methotrexate | 26 | [3] |
| Pralatrexate | 45 | [3] |
| Pemetrexed | >200 | [3] |
Table 2: Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition
| Drug | Ki (nM) for GARFT | Reference |
| Lometrexol | ~58.5 (calculated from 9-fold less potency than LY309887) | [4] |
| LY309887 (a potent GARFT inhibitor for comparison) | 6.5 | [4] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Drug | Cell Line | IC50 (nM) | Reference |
| Methotrexate | Pediatric Leukemia/Lymphoma (Median) | 78 | [5] |
| H2052 (Mesothelioma) | 80 | [6] | |
| CCRF-CEM (Leukemia) | - | ||
| Aminopterin | Pediatric Leukemia/Lymphoma (Median) | 17 | [5] |
| Pemetrexed | Pediatric Leukemia/Lymphoma (Median) | 155 | [5] |
| H2052 (Mesothelioma) | - | ||
| Pralatrexate | H2052 (Mesothelioma) | 0.625 | [6] |
| Lometrexol | CCRF-CEM (Leukemia) | 2.9 | [4] |
| Talotrexin | Pediatric Leukemia/Lymphoma (Median) | 7 | [5] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments cited in this guide are provided below.
DHFR Inhibition Assay
This assay quantifies the ability of a drug to inhibit the activity of dihydrofolate reductase.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human DHFR, dihydrofolate (DHF), NADPH, and the antifolate drugs to be tested in an appropriate assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).
-
Reaction Setup: In a 384-well plate, combine the DHFR enzyme, DHF substrate, and varying concentrations of the antifolate inhibitor. Include a control reaction with no inhibitor.
-
Initiation: Start the enzymatic reaction by adding the NADPH cofactor.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. Readings are typically taken at regular intervals over a set period (e.g., every 5 minutes for 60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percent inhibition is determined relative to the no-inhibitor control. The apparent inhibition constant (Ki) can then be calculated using appropriate enzyme kinetic models.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the antifolate drugs for a defined period (e.g., 72 to 120 hours).[5]
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and air dry.
-
Staining: Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance on a microplate reader at a wavelength between 510 and 565 nm.
-
Data Analysis: The absorbance is proportional to the cellular protein mass. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Radiolabeled Drug Uptake and Polyglutamylation Assay
This assay measures the cellular uptake of antifolates and their subsequent conversion to polyglutamated forms.
Protocol:
-
Cell Culture: Culture cells to a desired density in appropriate media.
-
Incubation with Radiolabeled Drug: Incubate the cells with a radiolabeled antifolate (e.g., [3H]methotrexate or [3H]pemetrexed) at a specific concentration and for various time points (e.g., 15 and 60 minutes).[3]
-
Washing: After incubation, wash the cells with ice-cold buffer to remove any extracellular radiolabeled drug.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the total drug uptake.
-
Analysis of Polyglutamylation: To assess polyglutamylation, the cell lysates can be analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the parent drug from its polyglutamated derivatives.[3] The amount of radioactivity in each fraction is then quantified.
Concluding Remarks
The in-vitro data presented in this guide highlights the distinct profiles of various antifolate drugs. Methotrexate and aminopterin are potent inhibitors of DHFR. Pemetrexed exhibits a broader mechanism of action by targeting DHFR, TS, and GARFT, though its direct inhibition of DHFR is weaker than that of methotrexate.[3] Pralatrexate demonstrates superior cellular uptake and polyglutamylation compared to methotrexate and pemetrexed, contributing to its potent cytotoxicity.[3] Lometrexol is a specific and potent inhibitor of GARFT.[4]
This comparative analysis underscores the importance of considering multiple factors, including enzyme inhibition profiles, cellular transport, and metabolic activation (polyglutamylation), when evaluating the potential efficacy of antifolate drugs. The provided experimental protocols offer a foundation for researchers to conduct their own in-vitro studies and further explore the nuances of these important chemotherapeutic agents.
References
- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
A Comparative Guide to the Quantitative Analysis of Methotrexate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common analytical methods for the quantitative determination of methotrexate (MTX) in biological samples. Methotrexate, an antimetabolite used in the treatment of cancer and autoimmune diseases, requires careful therapeutic drug monitoring to ensure efficacy while minimizing toxicity.[1] This document details the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and clinical needs.
Methodology Comparison
The selection of an analytical method for methotrexate quantification is critical and depends on the required sensitivity, specificity, sample throughput, and available instrumentation. While immunoassays are common in clinical settings for their speed and ease of use, chromatography-based methods like HPLC-UV and LC-MS/MS offer higher specificity and are considered reference methods.[2]
Table 1: Comparison of Quantitative Performance Data for Methotrexate Assays
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay (Enzyme Immunoassay) |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Competition between unlabeled MTX and enzyme-labeled MTX for antibody binding sites.[3] |
| Lower Limit of Quantification (LLOQ) | 0.01 µM - 0.09 µM[2][4] | 0.01 µM - 0.1 µM[5][6] | 0.03 µM - 0.04 µmol/L[3] |
| Linearity Range | 0.01 - 2.20 µmol/L[7] | 0.05 - 5.0 µM[6] | 0.04 - 1.20 µmol/L[3] |
| Intra-day Precision (%CV) | < 7.67%[7] | 2.6% - 6.0%[5] | < 8.3%[8] |
| Inter-day Precision (%CV) | < 6.99%[7] | 5.5% - 9.5%[5] | < 8.3%[8] |
| Recovery | 82.20% - 93.98%[7] | 61.5% - 72.7%[5] | Not typically reported |
| Specificity | High; can distinguish between MTX and its metabolites.[8] | Moderate; potential for interference from metabolites.[9] | Can show cross-reactivity with metabolites like DAMPA.[8] |
| Sample Throughput | High; rapid analysis times are achievable.[2] | Moderate | High |
Experimental Workflows and Signaling Pathways
Understanding the experimental process and the biological context of methotrexate is crucial for accurate quantification and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ark-tdm.com [ark-tdm.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of a new high-performance liquid chromatography method with fluorescence polarization immunoassay for analysis of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of methotrexate and pemetrexed cytotoxicity
An In Vitro Comparison of Methotrexate and Pemetrexed Cytotoxicity
Introduction
Methotrexate (MTX) and pemetrexed (Alimta®) are pivotal antifolate agents in chemotherapy, disrupting folate-dependent metabolic pathways essential for cell replication.[1] While both are structurally similar and target folate metabolism, their mechanisms of action, cellular pharmacology, and resulting cytotoxicity profiles exhibit significant differences.[2] MTX, a cornerstone in the treatment of various cancers and autoimmune diseases, primarily acts by inhibiting dihydrofolate reductase (DHFR).[1][3] Pemetrexed is a newer generation, multi-targeted antifolate approved for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma, with a broader enzymatic inhibition profile.[4][5][6] This guide provides an objective in vitro comparison of their cytotoxic effects, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Mechanism of Action and Cellular Pharmacology
The primary distinction between methotrexate and pemetrexed lies in their enzymatic targets and intracellular metabolism.
-
Methotrexate (MTX): The cytotoxic effect of MTX is primarily achieved through the potent competitive inhibition of dihydrofolate reductase (DHFR) .[1] This blockade leads to a depletion of intracellular tetrahydrofolate (THF) cofactors, which are essential for the de novo synthesis of purine nucleotides and thymidylate, thereby arresting DNA synthesis and inducing cell death.[1][7] While its polyglutamated forms can inhibit other enzymes like thymidylate synthase (TYMS), these effects are generally considered minor compared to its profound impact on DHFR.[7]
-
Pemetrexed (PMX): Pemetrexed is characterized as a multi-targeted antifolate due to its ability to inhibit multiple key enzymes in the folate pathway.[2][4] Its primary target is thymidylate synthase (TYMS) .[7] Additionally, it inhibits DHFR and glycinamide ribonucleotide formyltransferase (GARFT) , an enzyme involved in the de novo purine synthesis pathway.[1][4] This multi-targeted approach allows pemetrexed to simultaneously block both pyrimidine and purine synthesis directly, without causing the widespread THF cofactor depletion seen with methotrexate.[7]
A critical difference in their cellular pharmacology is the efficiency of polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS) . Both drugs are transported into cells via the reduced folate carrier (RFC) and are subsequently polyglutamylated.[1][6] This process traps the drugs inside the cell and increases their inhibitory potency against their target enzymes. Pemetrexed is a significantly more efficient substrate for FPGS than methotrexate, leading to a more rapid and extensive accumulation of active polyglutamated forms within tumor cells.[2][7] This enhanced retention contributes to a prolonged duration of action.[7]
Figure 1. Folate metabolism pathway showing the enzymatic targets of Methotrexate (MTX) and Pemetrexed (PMX).
Comparative In Vitro Cytotoxicity
The cytotoxic potency of methotrexate and pemetrexed, typically measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. This variability is often linked to the expression levels of their respective target enzymes and transport proteins (RFC and FPGS).
In a study on pediatric leukemia and lymphoma cell lines, methotrexate showed a lower median IC50 (78 nM) compared to pemetrexed (155 nM), suggesting higher potency at equivalent concentrations.[8] Conversely, another study found that in gastric cancer cell lines, pemetrexed was cytotoxic with IC50 values ranging from 17 to 310 nM, concentrations considered clinically achievable.[4] A direct comparison in osteosarcoma cell lines concluded that methotrexate demonstrated a superior cytotoxic effect over pemetrexed.[3] However, in certain contexts, such as the BOT-2 human breast cancer cell line, both drugs were found to be inactive when used as single agents, highlighting the importance of cellular context in determining drug sensitivity.[9]
| Drug | Cell Line Type | IC50 (nM) | Reference |
| Methotrexate | Pediatric Leukemia/Lymphoma (Median) | 78 | [8] |
| Osteosarcoma Cell Lines | More cytotoxic than Pemetrexed | [3] | |
| BOT-2 (Breast Cancer) | Inactive | [9] | |
| A-427 (Lung Cancer) | ~10,000 (after 48h) | [10] | |
| MCF-7 (Breast Cancer) | ~50,000 (after 48h) | [10] | |
| Pemetrexed | Pediatric Leukemia/Lymphoma (Median) | 155 | [8] |
| Gastric Cancer (Range) | 17 - 310 | [4] | |
| Osteosarcoma Cell Lines | Less cytotoxic than Methotrexate | [3] | |
| BOT-2 (Breast Cancer) | Inactive | [9] | |
| A549 (NSCLC) | Dose-dependent cytotoxicity observed | [11][12] | |
| H1975 (NSCLC) | Dose-dependent cytotoxicity observed | [12] |
Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. The data presented is for comparative purposes.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of methotrexate and pemetrexed using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1), a common method cited in the literature.[4][5][13]
Objective: To determine the IC50 value of a drug by measuring its effect on cell proliferation/viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methotrexate and Pemetrexed stock solutions (dissolved in a suitable solvent like DMSO or PBS)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a predetermined optimal seeding density (e.g., 4 x 10³ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with sterile PBS to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of methotrexate and pemetrexed in complete culture medium, typically ranging from nanomolar to micromolar concentrations (e.g., 0.1 nM to 50 µM).[4]
-
Include a "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or control solutions) to the respective wells. Each concentration should be tested in replicate (e.g., triplicate or sextuplicate).[4]
-
Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[4][5]
-
-
Viability Assay (MTT Example):
-
After incubation, add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength appropriate for the formazan product (e.g., 570 nm).
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Figure 2. General experimental workflow for an in vitro cytotoxicity assay.
Conclusion
In vitro studies reveal distinct cytotoxic profiles for methotrexate and pemetrexed, rooted in their different mechanisms of action and cellular pharmacology. Methotrexate's potency is tightly linked to its strong inhibition of DHFR, while pemetrexed's efficacy stems from its multi-targeted inhibition of TYMS, DHFR, and GARFT. A key advantage for pemetrexed is its superior efficiency as a substrate for FPGS, leading to enhanced intracellular accumulation and retention.[6][7]
The choice of which agent may be more effective is highly context-dependent, relying on the specific cancer cell type and its molecular characteristics, such as the expression levels of target enzymes and folate transporters. While some studies show superior potency for methotrexate in certain cell lines[3][8], the broader enzymatic targeting of pemetrexed may offer advantages in others and potentially overcome certain resistance mechanisms.[7] This guide underscores the importance of direct, cell-line-specific in vitro comparisons to inform preclinical drug development and translational research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pemetrexed, a multitargeted antifolate drug, demonstrates lower efficacy in comparison to methotrexate against osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of pemetrexed in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. diposit.ub.edu [diposit.ub.edu]
Safety Operating Guide
Essential Safety and Logistics for Handling Methotrexate Monohydrate
For researchers, scientists, and drug development professionals, the proper handling of Methotrexate monohydrate, a potent cytotoxic agent, is paramount to ensure occupational safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions and establish best practices in the laboratory.
Methotrexate is classified as a hazardous drug, and appropriate personal protective equipment (PPE) is crucial to minimize exposure.[1][2] The following sections detail the necessary PPE, safe handling procedures, and disposal protocols.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. Personnel should be trained in the correct use and disposal of all PPE.[3]
Summary of Recommended PPE
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile or latex gloves. Double gloving is recommended.[2] | Prevents skin contact and absorption.[4][5] Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, low-permeability, solid-front gown with knit cuffs.[4][6] | Protects clothing and skin from contamination. Cuffs prevent exposure of the wrists. |
| Eye Protection | Safety glasses with side shields or goggles.[1][4][7] | Protects eyes from splashes or aerosols. |
| Face Protection | A face shield may be required in addition to goggles when there is a significant risk of splashing. | Provides a broader area of protection for the face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or a half-mask respirator with HEPA cartridges) is necessary if aerosols or dust may be generated.[1] | Prevents inhalation of airborne particles of the cytotoxic drug.[4] |
Experimental Protocols for Safe Handling
While specific experimental protocols evaluating PPE effectiveness were not cited in the immediate search, established safe handling guidelines from reputable sources provide a clear methodology for minimizing exposure. The following protocols are a synthesis of recommendations from safety data sheets and health and safety organizations.
Protocol for Handling this compound Powder:
-
Preparation: All handling of this compound powder should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure to minimize aerosol generation.[4][6]
-
Donning PPE: Before handling the compound, don all required PPE in the correct order (gown, then mask/respirator, then goggles/face shield, and finally gloves).
-
Weighing and Reconstitution: Use a dedicated, contained balance for weighing. When reconstituting, slowly add the diluent to the powder to avoid splashing.
-
Cleaning: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all single-use PPE as cytotoxic waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
References
- 1. beaufort.tricare.mil [beaufort.tricare.mil]
- 2. cdc.gov [cdc.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
- 5. fermion.fi [fermion.fi]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. medline.com [medline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
